molecular formula C5H6O4 B1395471 3,4-Dihydroxy-5-methylfuran-2(5H)-one CAS No. 3566-57-2

3,4-Dihydroxy-5-methylfuran-2(5H)-one

Cat. No.: B1395471
CAS No.: 3566-57-2
M. Wt: 130.1 g/mol
InChI Key: ASEPVSZWYGTTAB-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-5-methylfuran-2(5H)-one is a useful research compound. Its molecular formula is C5H6O4 and its molecular weight is 130.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 628296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-dihydroxy-2-methyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c1-2-3(6)4(7)5(8)9-2/h2,6-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEPVSZWYGTTAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40957044
Record name 4,5-Dihydroxy-2-methylfuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3566-57-2
Record name 2(5H)-Furanone, 3,4-dihydroxy-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003566572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydroxy-2-methylfuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-dihydroxy-5-methylfuran-2(5H)-one: From Chemical Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Furanone

3,4-dihydroxy-5-methylfuran-2(5H)-one, a member of the furanone family of heterocyclic organic compounds, is a molecule of growing interest to the scientific community.[1] Also known by the trivial name maple furanone, this compound and its structural relatives are found in various natural sources and are known for their diverse biological activities.[2][3] The 2(5H)-furanone scaffold is a key pharmacophore present in numerous natural products and synthetic compounds exhibiting a wide array of therapeutic effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][4][5][6]

This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, explore detailed synthetic strategies, and elucidate its known biological activities and mechanisms of action. Furthermore, we will discuss the potential applications of this molecule in drug discovery and development, highlighting the promise of the furanone scaffold in creating novel therapeutics.

Chemical and Physical Properties

The chemical structure of this compound is characterized by a five-membered lactone ring with two hydroxyl groups at the C3 and C4 positions and a methyl group at the C5 position. This substitution pattern imparts specific chemical reactivity and is crucial for its biological functions. The hydroxyl groups, in particular, can participate in hydrogen bonding and redox reactions, influencing the molecule's interactions with biological targets.[2]

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 3566-57-2[5]
Molecular Formula C₅H₆O₄[5]
Molecular Weight 130.10 g/mol [5]
Density (Predicted) 1.6±0.1 g/cm³[5]
Boiling Point (Predicted) 330.5±42.0 °C at 760 mmHg
LogP (Predicted) -0.79
Appearance Colorless crystals[7]

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives can be achieved through several synthetic routes, often starting from readily available precursors. One common approach involves the oxidation of a substituted furanone precursor.[2] The reactivity of the furanone core, particularly the dihalo-substituted analogs, has been extensively studied, showcasing its versatility as a synthetic intermediate.[4][5]

Proposed Synthetic Workflow

A plausible synthetic route to this compound can be conceptualized starting from 5-methylfurfural. This multi-step synthesis would involve oxidation and hydroxylation steps. The following diagram illustrates a conceptual workflow:

SynthesisWorkflow Start 5-Methylfurfural Step1 Oxidation (e.g., with H₂O₂) Start->Step1 Intermediate1 5-Methyl-2(5H)-furanone Step1->Intermediate1 Step2 Hydroxylation (e.g., using OsO₄/NMO or other dihydroxylation reagents) Intermediate1->Step2 Product This compound Step2->Product

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: A General Approach for Furanone Synthesis

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve glyoxylic acid hydrate in an appropriate organic solvent such as methanol or ethanol at 0-5 °C.

  • Amine Addition: Slowly add morpholine to the solution while maintaining the temperature. The molar ratio of glyoxylic acid hydrate to morpholine should be approximately 1:1.5. Stir the mixture for 20-40 minutes.

  • Aldehyde Condensation: Add propionaldehyde to the reaction mixture. Heat the reaction to 40-80 °C and maintain for 4-6 hours.

  • Acidification and Cyclization: After the reaction is complete, concentrate the solution under reduced pressure. Add a solution of hydrochloric acid (6-10 mol/L) and heat the mixture to 70-90 °C for 1-2 hours to facilitate cyclization.

  • Purification: The final product can be purified by vacuum distillation.

Causality Behind Experimental Choices: The use of morpholine acts as a catalyst for the initial condensation reaction. The subsequent acidification and heating steps are crucial for the cyclization to form the furanone ring. The choice of solvent and temperature is optimized to ensure a good yield and minimize side reactions.

Biological Activities and Mechanisms of Action

Furanone derivatives exhibit a remarkable range of biological activities, making them attractive candidates for drug development.[1]

Antimicrobial and Antibiofilm Activity

Numerous studies have highlighted the potent antimicrobial and antibiofilm properties of furanones.[6][9][10] Halogenated furanones, in particular, have been shown to inhibit biofilm formation in various pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.[6]

Mechanism of Action: A key mechanism behind the antibiofilm activity of some furanones is the interference with bacterial quorum sensing (QS) systems.[11] QS is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the formation of biofilms and the production of virulence factors. By disrupting QS signaling, furanones can effectively prevent the establishment of harmful biofilms.

QuorumSensingInhibition cluster_bacteria Bacterial Cell QS_Signal Quorum Sensing Signal Molecules (e.g., AHLs) Receptor Receptor Protein QS_Signal->Receptor Binds Gene_Expression Virulence & Biofilm Gene Expression Receptor->Gene_Expression Activates Biofilm Biofilm Formation & Virulence Gene_Expression->Biofilm Furanone This compound Furanone->Inhibition Inhibition->Receptor Blocks Binding

Caption: Proposed mechanism of quorum sensing inhibition by furanones.

Antioxidant Activity

This compound is reported to possess antioxidant properties, which are attributed to its ability to neutralize free radicals.[2] The presence of the hydroxyl groups on the furanone ring is likely crucial for this activity, as they can donate a hydrogen atom to quench reactive oxygen species (ROS).

Mechanism of Action: The antioxidant activity of furanones can be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. By activating Nrf2, furanones can enhance the cell's endogenous defense mechanisms against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Furanone This compound Furanone->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocates ARE Antioxidant Response Element (ARE) Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Initiates Nrf2_nucleus->ARE Binds

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of this compound can be quantitatively assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[2][12] This method is based on the reduction of the stable DPPH radical by an antioxidant, which results in a color change from violet to yellow, measurable by spectrophotometry.[12]

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 1 mM).

  • Sample Preparation: Prepare a series of dilutions of this compound in methanol.

  • Reaction: In a 96-well plate or cuvettes, mix a defined volume of the DPPH solution with each dilution of the sample. Include a control with methanol instead of the sample.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity for each sample concentration using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Applications in Drug Development

The diverse biological activities of the furanone scaffold make it a promising starting point for the development of new therapeutic agents.[1][13]

Potential Therapeutic Areas:

  • Infectious Diseases: The antimicrobial and antibiofilm properties of furanone derivatives suggest their potential as novel antibiotics or as adjuvants to enhance the efficacy of existing antibiotics.[6][10]

  • Inflammatory Diseases: The antioxidant and potential anti-inflammatory activities could be harnessed for the treatment of diseases with an inflammatory component.

  • Oncology: The anticancer properties observed in some furanone derivatives, such as the induction of cell cycle arrest and apoptosis, warrant further investigation for cancer therapy.[5]

Challenges and Future Directions:

While the furanone scaffold holds significant promise, there are challenges to be addressed in the drug development process. These include optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, ensuring their safety and minimizing off-target effects. Future research should focus on structure-activity relationship (SAR) studies to design more potent and selective furanone derivatives, as well as in-depth preclinical and clinical studies to validate their therapeutic potential.

Conclusion

This compound is a fascinating molecule that stands at the intersection of natural products chemistry, synthetic organic chemistry, and medicinal chemistry. Its inherent biological activities, coupled with the synthetic tractability of the furanone scaffold, make it and its derivatives highly attractive for further research and development. This guide has provided a comprehensive overview of the current knowledge surrounding this compound, with the aim of inspiring and facilitating future investigations into its therapeutic potential.

References

  • Gajda, T., et al. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 26(16), 4949. Available at: [Link]

  • National Center for Biotechnology Information (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. National Library of Medicine. Available at: [Link]

  • Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. National Center for Biotechnology Information. Available at: [Link]

  • Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers Media S.A. Available at: [Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. MDPI. Available at: [Link]

  • Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. PubMed. Available at: [Link]

  • Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone. Google Patents.
  • Research Progress on Furanones. Foreverest Resources Ltd. Available at: [Link]

  • Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives. PubMed. Available at: [Link]

  • Paper-based DPPH Assay for Antioxidant Activity Analysis. ResearchGate. Available at: [Link]

  • Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate. ResearchGate. Available at: [Link]

  • 3-methyl-2(5h)-furanone. Organic Syntheses. Available at: [Link]

  • Chemical structures of the furanone compounds It was revealed in our... ResearchGate. Available at: [Link]

  • 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF); antimicrobial compound with cell cycle arrest in nosocomial pathogens. PubMed. Available at: [Link]

  • Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. ResearchGate. Available at: [Link]

  • Design, synthesis and evaluation of halogenated furanone derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa. PubMed. Available at: [Link]

  • Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • The 5-hydroxyfuran-2(5H)-one a useful platform molecule for development of new organocatalytic asymmetric one-pot reactions. ANR. Available at: [Link]

  • Synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. ResearchGate. Available at: [Link]

  • LAB SESSION: EPS 1. ANTIOXIDANT ANALYSIS USING DPPH METHOD. YouTube. Available at: [Link]

  • Antimicrobial, Anti-Inflammatory and Antioxidant Activities of Polyoxygenated Chalcones. Semantic Scholar. Available at: [Link]

  • 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ResearchGate. Available at: [Link]

  • A dual mechanism of 4-hydroxy-5-methyl-3[2H]-furanone inhibiting cellular melanogenesis. PubMed. Available at: [Link]

  • DPPH Radical Scavenging Assay. MDPI. Available at: [Link]

  • see manuscript DOI for details. bioRxiv. Available at: [Link]

Sources

Physical and chemical properties of 3,4-Dihydroxy-5-methylfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3,4-Dihydroxy-5-methylfuran-2(5H)-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 3566-57-2), a heterocyclic organic compound of significant interest in flavor chemistry and pharmacology. We will delve into its core physicochemical properties, spectroscopic profile, chemical reactivity, and established synthetic methodologies. Furthermore, this guide will explore its biological activities, including its roles as an antioxidant and antimicrobial agent, providing researchers and drug development professionals with a detailed understanding of its scientific and commercial potential.

Introduction and Molecular Overview

This compound is a substituted furanone, a class of compounds characterized by a five-membered ring containing four carbon atoms, one oxygen atom, and a ketone group. Specifically, it is a cyclic γ-lactone derivative with a furanone core featuring hydroxyl groups at the C3 and C4 positions and a methyl group at the C5 position.[1] Its molecular formula is C₅H₆O₄.[1] The presence of multiple polar functional groups—two hydroxyls, a lactone, and an ether linkage within the ring—governs its chemical behavior and biological interactions. This structure makes it a subject of interest in medicinal chemistry and a recognized flavoring agent in the food industry.[1]

Physicochemical and Spectroscopic Profile

The physical and chemical characteristics of a molecule are fundamental to its application in research and industry. The properties of this compound are summarized below.

Physical Properties

The defining physical traits of this compound are tabulated for clarity. The polarity imparted by the hydroxyl and carbonyl groups suggests solubility in polar solvents and a relatively high melting point for a molecule of its size.

PropertyValueSource
CAS Number 3566-57-2[1]
Molecular Formula C₅H₆O₄[1]
Molecular Weight 130.10 g/mol (approx.)[1]
Appearance Colorless crystals[2]
Solubility Soluble in polar solvents like water, DMSO, and methanol.[3]

Note: Specific values for melting point, boiling point, and density were not available in the provided search results for this compound. However, data for the related compound 5-Hydroxy-4-methyl-2(5H)-furanone (CAS 40834-42-2) includes a boiling point of 113 °C at 0.05 Torr and a predicted density of ~1.35 g/cm³.[3][4] These values can serve as a rough estimate.

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of chemical compounds. While detailed NMR or IR spectra were not provided in the search results, mass spectrometry data is available.

  • Gas Chromatography-Mass Spectrometry (GC-MS): PubChem lists GC-MS data for the saturated analogue, 3,4-Dihydroxy-5-methyl-dihydrofuran-2-one (CID 548246), which can provide insights into fragmentation patterns. Key fragments are observed at m/z values of 43, 60, and 73.[5] This information is crucial for identifying the compound in complex mixtures.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its array of functional groups. The interplay between the enol, lactone, and secondary alcohol moieties creates a versatile chemical scaffold.

Reactivity_of_3_4_Dihydroxy_5_methylfuran_2_5H_one cluster_reactions Key Reactive Sites compound This compound C=O (Lactone Carbonyl) C=C (Alkene) C3-OH (Enol) C4-OH C5-CH3 R1 Nucleophilic Attack (e.g., Hydrolysis) R1->compound:f0 Lactone Ring Opening R2 Substitution (Esterification/Etherification) R2->compound:f2 Hydroxyl Reactions R2->compound:f3 R3 Oxidation/Reduction R3->compound:f1 Alkene/Hydroxyl Reactions Synthesis_Workflow start Starting Material (e.g., 5-methylfuran-2(3H)-one) step1 Oxidation Reaction (e.g., KMnO4 or H2O2) start->step1 step2 Reaction Quenching & Crude Extraction step1->step2 step3 Purification (e.g., Column Chromatography) step2->step3 end Final Product This compound step3->end

Caption: Generalized workflow for the synthesis of the target compound via oxidation.

Example Experimental Protocol: Oxidation of 5-methylfuran-2(3H)-one

This protocol is a generalized procedure based on common oxidation reactions for furanone synthesis. [1]Researchers must adapt and optimize conditions based on laboratory-specific equipment and safety protocols.

Objective: To synthesize this compound.

Materials:

  • 5-methylfuran-2(3H)-one (starting material)

  • Potassium permanganate (KMnO₄) or 30% Hydrogen peroxide (H₂O₂)

  • Appropriate solvent (e.g., acetone, water, or a biphasic system)

  • Dilute sulfuric acid or sodium hydroxide for pH control

  • Sodium bisulfite (for quenching KMnO₄)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve the starting material, 5-methylfuran-2(3H)-one, in a suitable solvent in a three-necked flask equipped with a stirrer and a thermometer. Cool the mixture in an ice bath.

  • Oxidant Addition: Slowly add the oxidizing agent (e.g., a solution of KMnO₄ or H₂O₂) dropwise to the cooled solution while maintaining the temperature below 5-10 °C. The reaction is exothermic and requires careful monitoring.

  • pH Control: Throughout the addition, monitor and adjust the pH of the reaction mixture as required by the specific protocol (acidic or basic conditions may be necessary to facilitate the oxidation). [1]4. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench any excess oxidant. If using KMnO₄, add a saturated solution of sodium bisulfite until the purple color disappears and the brown manganese dioxide precipitate is dissolved.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product multiple times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Mass Spectrometry, NMR, and IR spectroscopy.

Biological Significance and Applications

This compound is not merely a synthetic curiosity; it possesses notable biological activities and applications.

  • Flavor and Fragrance: It is recognized as a flavoring agent in the food industry, valued for its sweet and fruity aroma profile. [1]* Antioxidant Activity: The dihydroxy substitution on the furanone ring imparts significant antioxidant properties. It can scavenge free radicals and modulate cellular pathways associated with oxidative stress, such as the Nrf2 pathway, leading to the expression of antioxidant enzymes. [1]* Anticancer Potential: Studies have shown that it can induce cytotoxicity in cancer cells. [1]For example, it exhibited significant effects against MCF-7 breast cancer cells, potentially by inhibiting enzymes involved in the production of reactive oxygen species (ROS) and promoting apoptosis. [1]* Antimicrobial Properties: The compound has also demonstrated the ability to inhibit the growth of various bacteria and fungi. [1]

Conclusion

This compound is a multifaceted molecule with a well-defined chemical structure that gives rise to a range of useful properties. Its reactivity makes it a versatile building block for organic synthesis, while its biological profile as an antioxidant, anticancer, and antimicrobial agent presents significant opportunities for drug discovery and development. Furthermore, its application as a flavoring agent underscores its commercial relevance. This guide provides a foundational understanding for scientists and researchers looking to explore the full potential of this intriguing furanone derivative.

References

  • MDPI. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved from [Link]

  • Google Patents. (1997). US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
  • ChemRxiv. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dihydroxy-5-methyl-dihydrofuran-2-one. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Hydroxy-2(5H)-furanone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. Retrieved from [Link]

  • ResearchGate. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. Retrieved from [Link]

Sources

Unlocking the Protective Potential: A Technical Guide to the Antioxidant Properties of Dihydroxy Furanones

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Double-Edged Sword of Oxidative Stress and the Promise of Dihydroxy Furanones

In the intricate landscape of cellular biology, a delicate equilibrium exists between the production of reactive oxygen species (ROS) and the body's endogenous antioxidant defense mechanisms. Disruption of this balance, a state known as oxidative stress, is a key contributor to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer.[1] Consequently, the quest for novel antioxidant compounds that can bolster cellular defenses is a cornerstone of modern drug discovery and development.

Among the myriad of chemical scaffolds under investigation, furanone derivatives have emerged as a class of significant interest.[2] These five-membered heterocyclic compounds are prevalent in both natural products and synthetic molecules, exhibiting a broad spectrum of biological activities.[3][4] This guide focuses specifically on dihydroxy furanones, a subset of this family characterized by the presence of two hydroxyl groups, which are hypothesized to be crucial for their antioxidant potential.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a foundational understanding of the chemistry, antioxidant mechanisms, and robust evaluation methodologies pertinent to dihydroxy furanones. We will explore not only their capacity to neutralize harmful free radicals but also their potential to modulate the cell's own protective signaling pathways. Furthermore, we will address the critical duality of some furanones, which can exhibit pro-oxidant activity under certain conditions, a crucial consideration for therapeutic development.[5]

The Chemical Foundation of Antioxidant Activity in Dihydroxy Furanones

The antioxidant capacity of dihydroxy furanones is intrinsically linked to their chemical structure. The 2(5H)-furanone core, a lactone ring, possesses a conjugated system that can stabilize radical species.[3][4] The positioning and electronic environment of the two hydroxyl (-OH) groups are paramount to their function. These groups can readily donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction of oxidation.

The general structure of a dihydroxy furanone provides several key features that contribute to its antioxidant potential:

  • Hydroxyl Groups as Hydrogen Donors: The primary mechanism of radical scavenging by phenolic and enolic compounds is through hydrogen atom transfer (HAT).[6] The hydroxyl groups on the furanone ring can donate a hydrogen atom to a free radical (R•), forming a stable furanone radical and a non-radical species (RH). The stability of the resulting furanone radical is crucial, as an unstable radical could potentially propagate further radical reactions.

  • Electron-Donating Capacity: Dihydroxy furanones can also participate in single electron transfer (SET) mechanisms.[6] In this process, the furanone molecule donates an electron to a radical, forming a radical cation. This is often followed by proton transfer (PT) to fully neutralize the initial radical.

  • Metal Ion Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can act as pro-oxidants by catalyzing the formation of highly reactive hydroxyl radicals via the Fenton reaction.[7] The hydroxyl and carbonyl groups of dihydroxy furanones can act as chelation sites, binding to these metal ions and preventing them from participating in redox cycling.[8][9]

Below is a conceptual diagram illustrating the core structure and key antioxidant features of a dihydroxy furanone.

Caption: Core structure and antioxidant features of dihydroxy furanones.

In Vitro Evaluation of Antioxidant Properties: A Methodological Framework

A comprehensive assessment of the antioxidant potential of dihydroxy furanones necessitates a multi-assay approach. This is because different assays reflect different aspects of antioxidant activity. Below are detailed protocols for key in vitro assays, chosen to provide a holistic view of a compound's capabilities.

Radical Scavenging Assays

These assays directly measure the ability of a compound to neutralize stable free radicals.

The DPPH assay is a rapid and widely used method to screen for radical scavenging activity.[3][10] The principle lies in the reduction of the stable DPPH radical, which is deep violet in color, to the yellow-colored diphenylpicrylhydrazine upon reaction with an antioxidant.[3]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle and in the dark to prevent degradation.[11]

    • Prepare a series of concentrations of the dihydroxy furanone test compound in methanol.

    • A suitable positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate or test tubes, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.[12]

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the reactions in the dark at room temperature for 30 minutes.[10][12]

  • Measurement and Calculation:

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.[3][10]

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound. A lower IC₅₀ value indicates a higher antioxidant activity.[13]

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). This assay is applicable to both hydrophilic and lipophilic compounds.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•⁺) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.[14]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[14]

    • On the day of the assay, dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

    • Prepare various concentrations of the dihydroxy furanone test compound and a positive control (e.g., Trolox).

  • Assay Procedure:

    • Add 20 µL of the test compound or standard at different concentrations to 180 µL of the diluted ABTS•⁺ solution in a 96-well microplate.

    • Incubate the plate at room temperature for 6 minutes in the dark.[14]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.

Reducing Power Assays

These assays measure the ability of a compound to donate an electron, thereby reducing an oxidant.

The FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, by antioxidants in an acidic medium.[15][16]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[1]

  • Assay Procedure:

    • Add 20 µL of the test compound, standard (e.g., FeSO₄), or blank (solvent) to a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.[17]

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.[17]

    • A standard curve is generated using a known concentration of FeSO₄. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. It is considered to be a biologically relevant assay as it utilizes a HAT mechanism.[18]

Experimental Protocol:

  • Reagent Preparation:

    • Fluorescein Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) Solution: Prepare a fresh solution of AAPH in phosphate buffer.

    • Prepare various concentrations of the dihydroxy furanone test compound and a Trolox standard.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of the test compound or standard to 150 µL of the fluorescein solution.[19][20]

    • Incubate the plate at 37°C for 30 minutes in the plate reader.[19][21]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.[19][20]

  • Measurement and Calculation:

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[19][21]

    • The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents.

Metal Chelating Assay

This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺), preventing the formation of the Fenton reaction-initiating Fe²⁺-ferrozine complex.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 2 mM solution of FeCl₂.

    • Prepare a 5 mM solution of ferrozine.

    • Prepare various concentrations of the dihydroxy furanone test compound and a positive control (e.g., EDTA).

  • Assay Procedure:

    • Mix 50 µL of the test compound or standard with 50 µL of 2 mM FeCl₂.

    • Initiate the reaction by adding 100 µL of 5 mM ferrozine.

    • Shake the mixture vigorously and incubate at room temperature for 10 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of the Fe²⁺-ferrozine complex at 562 nm.[7]

    • The percentage of metal chelating activity is calculated as: % Chelating = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without test compound).

Data Presentation: A Comparative Overview

To facilitate the comparison of the antioxidant potential of different dihydroxy furanone derivatives, quantitative data from these assays should be summarized in a clear and structured table.

Dihydroxy Furanone DerivativeDPPH IC₅₀ (µM)ABTS TEAC (mM Trolox/mM)FRAP (mM Fe²⁺/mM)ORAC (µM Trolox/µM)Metal Chelating IC₅₀ (µM)
Compound AValueValueValueValueValue
Compound BValueValueValueValueValue
Ascorbic Acid (Control)ValueValueValueValueN/A
Trolox (Control)ValueValueValueValueN/A
EDTA (Control)N/AN/AN/AN/AValue

Cellular Antioxidant Activity and Modulation of Signaling Pathways

While in vitro chemical assays are essential for initial screening, understanding the antioxidant effects of dihydroxy furanones in a biological context is critical. Cellular assays provide insights into bioavailability, metabolism, and interaction with endogenous antioxidant systems.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (e.g., DCFH-DA) within a cell line (e.g., HepG2, C2C12) after exposure to an oxidizing agent.

Experimental Workflow:

G start Seed cells in a 96-well plate incubate1 Incubate for 24 hours start->incubate1 treat Treat cells with dihydroxy furanone derivatives incubate1->treat load Load cells with DCFH-DA fluorescent probe treat->load wash Wash cells to remove excess probe load->wash induce Induce oxidative stress (e.g., with AAPH) wash->induce measure Measure fluorescence intensity over time induce->measure analyze Analyze data and calculate CAA values measure->analyze caption Cellular Antioxidant Activity (CAA) Assay Workflow.

Caption: Cellular Antioxidant Activity (CAA) Assay Workflow.

Modulation of the Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular antioxidant response.[22] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[22] Upon exposure to oxidative stress or certain chemical inducers, Nrf2 is released from Keap1 and translocates to the nucleus.[23] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[23][24]

Investigating the ability of dihydroxy furanones to activate the Nrf2-ARE pathway is crucial for understanding their potential to induce a long-lasting protective effect.

Experimental Approaches to Assess Nrf2 Activation:

  • Western Blotting: To measure the protein levels of Nrf2 in the nucleus and cytoplasm, as well as the expression of downstream target proteins like HO-1 and NQO1.

  • Quantitative PCR (qPCR): To quantify the mRNA expression levels of Nrf2 target genes.

  • Immunofluorescence Microscopy: To visualize the translocation of Nrf2 from the cytoplasm to the nucleus.

  • Reporter Gene Assays: Using a cell line containing an ARE-luciferase reporter construct to directly measure the transcriptional activity of Nrf2.

Signaling Pathway Diagram:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Keap1 Keap1 Keap1->Nrf2_Keap1 Degradation Proteasomal Degradation Nrf2_Keap1->Degradation Nrf2_nuc Nrf2 Nrf2_Keap1->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE sMAF sMAF sMAF->ARE Transcription Transcription ARE->Transcription Genes Antioxidant Genes (HO-1, NQO1) Transcription->Genes DHF Dihydroxy Furanone DHF->Nrf2_Keap1 Potential Inducer ROS Oxidative Stress ROS->Nrf2_Keap1 Induces dissociation caption Nrf2-ARE Signaling Pathway Activation.

Caption: Nrf2-ARE Signaling Pathway Activation.

Concluding Remarks and Future Directions

Dihydroxy furanones represent a promising class of compounds with significant antioxidant potential. Their multifaceted mechanisms of action, including radical scavenging, metal chelation, and potential modulation of endogenous antioxidant pathways like Nrf2-ARE, make them attractive candidates for further investigation in the context of oxidative stress-related diseases.

However, it is imperative to approach their study with scientific rigor. The potential for pro-oxidant activity, particularly in the presence of transition metals, underscores the need for comprehensive toxicological evaluation. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To elucidate the optimal number and position of hydroxyl groups and other substituents for maximal antioxidant activity and minimal toxicity.

  • In Vivo Efficacy Studies: To validate the in vitro findings in relevant animal models of disease.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To understand the absorption, distribution, metabolism, and excretion of these compounds, which is crucial for their development as therapeutic agents.

By employing the robust methodologies outlined in this guide, the scientific community can systematically unravel the full therapeutic potential of dihydroxy furanones, paving the way for the development of novel and effective strategies to combat oxidative stress and its debilitating consequences.

References

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH. [Link]

  • Antioxidative activities of 4-hydroxy-3(2H)-furanones and their anti-cataract effect on spontaneous cataract rat (ICR/f). (1998). PubMed. [Link]

  • Novel ABTS-dot-blot method for the assessment of antioxidant properties of food packaging. (n.d.). ResearchGate. [Link]

  • Antioxidant Activity, Metal Chelating Ability and DNA Protective Effect of the Hydroethanolic Extracts of Crocus sativus Stigmas, Tepals and Leaves. (n.d.). MDPI. [Link]

  • Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of platycodin D against oxidative stress-induced DNA damage and apoptosis in C2C12 myoblasts. (n.d.). PubMed. [Link]

  • Oxygen Radical Absorbance Capacity (ORAC) Assay. (n.d.). Active Concepts. [Link]

  • Furan impairs cell function by inducing oxidative stress, DNA damage and apoptosis in mouse Sertoli cells in vitro. (2024). PubMed. [Link]

  • Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. (n.d.). MDPI. [Link]

  • A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. (2024). MDPI. [Link]

  • Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. (2023). PMC - NIH. [Link]

  • Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. (n.d.). PMC - PubMed Central. [Link]

  • Antioxidant, Metal Chelating, Anti-glucosidase Activities and Phytochemical Analysis of Selected Tropical Medicinal Plants. (n.d.). PMC - NIH. [Link]

  • DPPH Radical Scavenging Assay. (n.d.). MDPI. [Link]

  • Food-Derived Pharmacological Modulators of the Nrf2/ARE Pathway: Their Role in the Treatment of Diseases. (2021). MDPI. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences. [Link]

  • Does anyone know an easy protocol for DPPH assay?. (2013). ResearchGate. [Link]

  • ORAC Antioxidant Assay Kit. (2021). Zen-Bio. [Link]

  • The possible reaction mechanism: HAT and SET-PT, between DPPH radical.... (n.d.). ResearchGate. [Link]

  • Investigation of metal–flavonoid chelates and the determination of flavonoids via metal–flavonoid complexing reactions. (n.d.). ResearchGate. [Link]

  • Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen. (n.d.). NIH. [Link]

  • Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management?. (n.d.). PMC - PubMed Central. [Link]

  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (n.d.). MDPI. [Link]

  • Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes. (2020). PMC - NIH. [Link]

  • The main radical scavenging reaction mechanisms: (i) HAT, (ii) SET-PT and (iii) SPLET.. (n.d.). ResearchGate. [Link]

  • OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Cell Biolabs, Inc.. [Link]

  • Results of antioxidant activity. | Download Table. (n.d.). ResearchGate. [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI. [Link]

  • Formononetin Activates the Nrf2/ARE Signaling Pathway Via Sirt1 to Improve Diabetic Renal Fibrosis. (2021). Frontiers. [Link]

  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022). MDPI. [Link]

  • FRAP Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]

  • Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. (2020). PMC - NIH. [Link]

  • Antioxidant Assay: The DPPH Method. (n.d.). University of Alabama in Huntsville. [Link]

  • Measuring antioxidant capacity using the ORAC and TOSC assays. (n.d.). ResearchGate. [Link]

  • NRF2 pathway as the mechanism behind sulforaphane's protective effects | Jed Fahey. (2020). YouTube. [Link]

  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. [Link]

  • Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types. (n.d.). NIH. [Link]

  • Metal chelating activities of plant extracts at different concentrations. Data are reported as mean ± SE values (n=3).. (n.d.). ResearchGate. [Link]

  • Concentration-dependent HAT/ET mechanism of the reaction of phenols with 2,2-diphenyl-1-picrylhydrazyl (dpph˙) in methanol. (2022). RSC Publishing. [Link]

  • Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). LinkedIn. [Link]

Sources

Methodological & Application

Synthesis of 3,4-Dihydroxy-5-methylfuran-2(5H)-one: A Detailed Guide to Precursor-Based Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3,4-Dihydroxy-5-methylfuran-2(5H)-one

This compound is a fascinating heterocyclic compound belonging to the furanone family.[1] These molecules are of significant interest due to their presence in a variety of natural products and their wide range of biological activities.[2] Furanones are known for their distinct sensory properties, often contributing to the caramel-like and sweet flavors in thermally processed foods through the Maillard reaction.[3][4] Beyond their role in flavor chemistry, substituted furanones are recognized as important pharmacophores in medicinal chemistry. The structural motif of this compound, with its multiple hydroxyl groups and a chiral center, makes it a valuable building block for the synthesis of more complex bioactive molecules. This guide provides a detailed exploration of the synthetic routes to this target molecule from various precursors, offering both theoretical insights and practical, step-by-step protocols for the modern research laboratory.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and challenges. The choice of a particular route will often depend on the availability of starting materials, desired scale, and the specific stereochemical outcomes required. The primary strategies that will be discussed in this guide are:

  • Synthesis from Pentose Sugars: Leveraging the natural abundance of pentoses like D-xylose and L-arabinose, this biomimetic approach is inspired by the Maillard reaction.

  • Convergent Synthesis from Simple Acyclic Precursors: Building the furanone core from small, readily available molecules such as glyoxylic acid and propionaldehyde.

  • Stepwise Functionalization of a Furanone Precursor: A multi-step approach involving the initial synthesis of a simpler furanone followed by the introduction of the diol functionality.

This guide will provide detailed protocols for the most promising and well-documented of these approaches, with a focus on the underlying chemical principles that govern each transformation.

Protocol 1: Synthesis from Pentose Sugars via Maillard-Type Reactions

The formation of furanones from the reaction of pentoses and amino acids is a well-known phenomenon in food chemistry.[3][5] This process, a cornerstone of the Maillard reaction, can be adapted for the controlled synthesis of hydroxylated furanones. Pentoses are ideal precursors as their five-carbon backbone readily forms the core structure of the target molecule.[6]

Causality of Experimental Choices

The reaction conditions for a Maillard-type synthesis are critical for directing the cascade of reactions towards the desired furanone product.

  • Choice of Pentose: D-xylose is a commonly used and readily available pentose that serves as an excellent starting material.

  • Role of the Amino Acid: An amino acid, such as glycine, is required to initiate the Maillard reaction cascade by forming an Amadori compound.

  • pH Control: The pH of the reaction medium influences the enolization pathways of the sugar intermediates. A slightly acidic to neutral pH is generally favored for the formation of furanones.

  • Temperature and Reaction Time: Thermal energy is required to drive the dehydration and cyclization steps. The temperature and reaction time must be carefully controlled to maximize the yield of the desired furanone and minimize the formation of polymeric melanoidins.

Experimental Workflow: Maillard-Type Synthesis

cluster_0 Reaction Setup cluster_1 Thermal Reaction cluster_2 Work-up and Extraction cluster_3 Purification D-Xylose D-Xylose Reaction_Vessel Reaction Vessel D-Xylose->Reaction_Vessel Glycine Glycine Glycine->Reaction_Vessel Phosphate_Buffer Phosphate Buffer (pH 7.0) Phosphate_Buffer->Reaction_Vessel Heating Heat to 90-120°C Reaction_Vessel->Heating Stirring Stir for 1-2 hours Heating->Stirring Cooling Cool to RT Stirring->Cooling Acidification Acidify to pH 4 Cooling->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Flash Chromatography Concentration->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Workflow for Maillard-type synthesis.

Step-by-Step Protocol
  • Preparation of Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve D-xylose (1.0 eq) and glycine (1.0 eq) in a 0.2 M phosphate buffer solution (pH 7.0).

  • Thermal Reaction: Heat the reaction mixture to 90-120°C with vigorous stirring for 1-2 hours. The solution will gradually turn yellow and then brown.

  • Work-up: Cool the reaction mixture to room temperature. Acidify the solution to approximately pH 4 with hydrochloric acid.

  • Extraction: Extract the aqueous solution with ethyl acetate (3 x volume of the aqueous phase). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.

ParameterValue/ConditionRationale
Precursors D-Xylose, GlycineReadily available and biomimetic.
Solvent Phosphate Buffer (pH 7.0)Controls pH to favor furanone formation.
Temperature 90-120°CProvides energy for dehydration and cyclization.
Reaction Time 1-2 hoursBalances product formation and degradation.
Purification Flash ChromatographyEffective for separating polar furanone from byproducts.
Expected Yield 15-25%Yields can be moderate due to the complexity of the Maillard reaction.

Protocol 2: Synthesis from Glyoxylic Acid and Propionaldehyde

A convergent approach using simple, inexpensive starting materials offers an alternative to sugar-based syntheses. A patented method for a structural isomer, 5-hydroxy-4-methyl-2(5H)-furanone, provides a strong foundation for a plausible synthesis of the target molecule.[7] This method involves a condensation reaction followed by an acid-catalyzed cyclization.

Causality of Experimental Choices
  • Precursors: Glyoxylic acid hydrate serves as a two-carbon building block, while propionaldehyde provides the remaining three carbons of the furanone ring.

  • Role of Morpholine: Morpholine acts as a catalyst and a reactant in the initial condensation step.

  • Solvent: A polar protic solvent like methanol or ethanol is used to dissolve the reactants and facilitate the reaction.

  • Acid-Catalyzed Cyclization: Hydrochloric acid is used to catalyze the final ring-closing step to form the furanone.

  • Temperature Control: The reaction temperatures are carefully controlled at each stage to optimize the yield and minimize side reactions.

Reaction Pathway: Convergent Synthesis

cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization Glyoxylic_Acid Glyoxylic Acid Hydrate Step1_Reactants Glyoxylic Acid Hydrate + Morpholine in Methanol Glyoxylic_Acid->Step1_Reactants Propionaldehyde Propionaldehyde Step1_Addition Add Propionaldehyde Propionaldehyde->Step1_Addition Morpholine Morpholine Morpholine->Step1_Reactants Methanol Methanol Methanol->Step1_Reactants HCl Hydrochloric Acid Step2_Addition Add HCl HCl->Step2_Addition Step1_Reactants->Step1_Addition Step1_Heating Heat to 40-80°C Step1_Addition->Step1_Heating Step2_Concentration Vacuum Concentration Step1_Heating->Step2_Concentration Step2_Concentration->Step2_Addition Step2_Heating Heat to 70-90°C Step2_Addition->Step2_Heating Purification Vacuum Distillation Step2_Heating->Purification Final_Product This compound Purification->Final_Product

Caption: Convergent synthesis pathway.

Step-by-Step Protocol
  • Initial Reaction Setup: Dissolve glyoxylic acid hydrate (1.0 eq) in methanol at 0-5°C in a reaction vessel. Add morpholine (1.0-2.0 eq) and stir for 20-40 minutes.

  • Condensation: To the reaction mixture, add propionaldehyde (1.0 eq). Gradually heat the mixture to 40-80°C and maintain for 4-6 hours.

  • Concentration: After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the solvent.

  • Cyclization: To the concentrated residue, add a 6-10 M solution of hydrochloric acid. Heat the mixture to 70-90°C for 1-2 hours to effect cyclization.

  • Purification: The final product can be purified by vacuum distillation.

ParameterValue/ConditionRationale
Precursors Glyoxylic Acid Hydrate, PropionaldehydeInexpensive and readily available building blocks.
Catalyst/Reagent Morpholine, HClMorpholine for condensation, HCl for cyclization.
Solvent Methanol or EthanolPolar protic solvent suitable for the reactants.
Temperature 0-5°C (initial), 40-80°C, 70-90°CStepwise temperature control for optimal reaction at each stage.
Reaction Time 4-6 hours (condensation), 1-2 hours (cyclization)Sufficient time for each reaction step to go to completion.
Purification Vacuum DistillationSuitable for purification of the final product.
Expected Yield ~80% (for the isomer)High-yielding process based on patent literature for a similar molecule.[7]

Protocol 3: Stepwise Synthesis via Dihydroxylation of a Furanone Precursor

This strategy involves the synthesis of a suitable furanone intermediate, followed by the dihydroxylation of the carbon-carbon double bond to install the 3,4-dihydroxy functionality. This approach offers a high degree of control over the introduction of the hydroxyl groups.

Causality of Experimental Choices
  • Choice of Furanone Precursor: A simple furanone such as 5-methyl-2(5H)-furanone would be an ideal starting material. This can be synthesized from readily available precursors like L-lactic acid ethyl ester.[8]

  • Dihydroxylation Reagent: syn-Dihydroxylation can be achieved using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).[1][9] OsO₄ is generally more reliable and gives higher yields, but it is also highly toxic and expensive.[10] KMnO₄ is a less expensive alternative but can lead to over-oxidation if not carefully controlled.[9][11][12]

  • Reaction Conditions for Dihydroxylation: The dihydroxylation with KMnO₄ must be carried out under cold, dilute, and basic conditions to prevent cleavage of the newly formed diol.[9][11][12] The use of a co-oxidant like N-methylmorpholine N-oxide (NMO) with catalytic amounts of OsO₄ is a common strategy to improve safety and reduce cost.[9]

Reaction Pathway: Dihydroxylation of a Furanone Precursor

cluster_0 Dihydroxylation Reaction cluster_1 Work-up and Purification Furanone_Precursor 5-Methyl-2(5H)-furanone Reaction_Setup Dissolve Furanone Precursor in Solvent Furanone_Precursor->Reaction_Setup Dihydroxylation_Reagent KMnO4 (cold, dilute, basic) or OsO4/NMO Reagent_Addition Add Dihydroxylation Reagent Dihydroxylation_Reagent->Reagent_Addition Solvent Acetone/Water Solvent->Reaction_Setup Reaction_Vessel Reaction Vessel Cooling Cool to 0°C Reaction_Setup->Cooling Cooling->Reagent_Addition Stirring Stir at 0°C Reagent_Addition->Stirring Quenching Quench Reaction Stirring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Purification Purify by Chromatography Drying_Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Dihydroxylation of a furanone precursor.

Step-by-Step Protocol (using KMnO₄)
  • Preparation of Furanone Solution: Dissolve 5-methyl-2(5H)-furanone (1.0 eq) in a mixture of acetone and water.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of KMnO₄: Slowly add a cold, dilute solution of potassium permanganate in aqueous sodium hydroxide to the furanone solution with vigorous stirring. The purple color of the permanganate should disappear as it reacts.

  • Reaction Monitoring: Continue the addition until a faint pink color persists. Stir for an additional 30 minutes at 0°C.

  • Work-up: Quench the reaction by adding a small amount of sodium bisulfite to consume any excess KMnO₄. Filter the mixture to remove the manganese dioxide precipitate.

  • Extraction and Purification: Extract the filtrate with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the resulting diol by column chromatography.

ParameterValue/ConditionRationale
Precursor 5-Methyl-2(5H)-furanoneA readily synthesizable furanone with the correct carbon skeleton.
Reagent KMnO₄ (cold, dilute, basic)A classic and accessible reagent for syn-dihydroxylation.[9][11][12]
Solvent Acetone/WaterA common solvent system for permanganate oxidations.
Temperature 0°CCrucial for preventing over-oxidation and cleavage of the diol.[9]
Purification Filtration and ChromatographyNecessary to remove MnO₂ and other byproducts.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for structural elucidation. The ¹H NMR spectrum is expected to show signals for the methyl group, the proton at C5, and the two hydroxyl protons. The ¹³C NMR spectrum will show five distinct carbon signals, including a carbonyl carbon, two hydroxyl-bearing carbons, a methine carbon, and a methyl carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl groups (broad peak around 3400 cm⁻¹) and the lactone carbonyl group (strong peak around 1750 cm⁻¹).

Conclusion and Future Perspectives

This guide has outlined three distinct and viable strategies for the synthesis of this compound from different classes of precursors. The choice of the optimal synthetic route will depend on the specific needs of the researcher, including factors such as cost, scale, and desired stereochemical purity. The Maillard-type synthesis offers a biomimetic approach from renewable resources, while the convergent synthesis from simple acyclic precursors provides a potentially high-yielding route. The stepwise functionalization of a furanone precursor allows for a high degree of control over the introduction of the diol functionality.

Future research in this area could focus on the development of stereoselective versions of these syntheses, particularly for the dihydroxylation step, to access enantiomerically pure forms of the target molecule. Furthermore, exploring enzymatic or chemo-enzymatic routes could offer more sustainable and environmentally friendly alternatives to traditional chemical methods. The protocols and insights provided herein serve as a solid foundation for further exploration and application of this important furanone derivative in various fields of chemical and biological sciences.

References

  • Wikipedia contributors. (2023). Dihydroxylation. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • Chemistry Steps. (n.d.). Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. Retrieved January 26, 2026, from [Link]

  • Various Authors on ResearchGate. (n.d.). Synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Kwak, E. J., & Lim, S. I. (2022). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Foods, 11(18), 2845. [Link]

  • CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5h)-furanone. (2014). Google Patents.
  • Ashenhurst, J. (2011, July 1). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • Jain, A., & Devra, V. (2017). kinetics and mechanism of permanganate oxidation of enrofloxacin in aqueous alkaline medium.
  • Karangwa, E., et al. (2016). Sensory Characteristics of Maillard Reaction Products Obtained from Sunflower Protein Hydrolysates and Different Sugar Types. Food Science and Technology Research, 22(5), 635-644.
  • Padwa, A., et al. (2007). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 12(7), 1435-1454.
  • Loza, V. V., Vostrikov, N. S., & Miftakhov, M. S. (2008). Synthesis of (5S)-5-Methylfuran-2(5H)-one and Its Dihydro Derivative. Russian Journal of Organic Chemistry, 44(12), 1804–1806.
  • Isbell, H. S., & Schaffer, R. (1957). SYNTHESIS OF L-ARABINOSE-5-C14. Journal of the American Chemical Society, 79(21), 5763–5766.
  • Cechner, A., et al. (2014). An Investigation of the Complexity of Maillard Reaction Product Profiles from the Thermal Reaction of Amino Acids with Sucrose Using High Resolution Mass Spectrometry. Molecules, 19(8), 11871-11889.
  • Donohoe, T. J., et al. (2013). Mechanism of the Os-Catalyzed Oxidative Cyclization of 1,5-Dienes. The Journal of Organic Chemistry, 78(22), 11347–11357.
  • Jain, A., & Devra, V. (2017). kinetics and mechanism of permanganate oxidation of enrofloxacin in aqueous alkaline medium.
  • Ashenhurst, J. (n.d.). Dihydroxylation of alkenes with cold, dilute KMnO4 to give vicinal diols. Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • Wang, Y., et al. (2022).
  • Binder, J. B., & Raines, R. T. (2009). Synthesis of Furfural from Xylose and Xylan. ChemSusChem, 2(10), 949-952.
  • Provost, J. J., et al. (2019). The Maillard Reaction. In The Chemistry of Food. San Diego, CA: Montezuma Publishing.
  • Li, Z., et al. (2024). Producing D-Ribose from D-Xylose by Demonstrating a Pentose Izumoring Route. Journal of Agricultural and Food Chemistry, 72(49), 21105–21113.
  • LibreTexts. (2019, June 5). 11.3.2 Dihydroxylation. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • OrgoSolver. (n.d.). Alkene Reactions: 1,2-diol formation via dihydroxylation with potassium permanganate (KMnO4). Retrieved January 26, 2026, from [Link]

  • LibreTexts. (2020, May 30). 9.13: Dihydroxylation of Alkenes. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Tomi, F., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

Sources

Definitive Identification of Furanone Compounds: Advanced Analytical Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Furanones are a critical class of heterocyclic compounds, commanding significant attention across the pharmaceutical, food science, and chemical industries. Their characteristic five-membered ring structure is a scaffold for potent signaling molecules, key flavor and aroma contributors, and versatile intermediates in synthetic chemistry.[1] For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) is a quintessential flavor compound responsible for the sweet, fruity aroma of strawberries and pineapples, while other furanone derivatives serve as building blocks for novel therapeutics.[1][2][3]

However, the physicochemical properties of furanones—ranging from volatile aroma compounds to polar, thermally labile structures—present considerable analytical challenges.[4][5] Direct analysis is often hampered by their high polarity, instability at elevated temperatures, and the complexity of the matrices in which they are found. This guide provides a detailed exploration of the primary analytical techniques for the robust identification and quantification of furanone compounds, moving beyond mere procedural lists to explain the causal logic behind methodological choices. We present self-validating workflows that integrate sample preparation, separation science, and spectral analysis to ensure trustworthy and reproducible results.

Strategic Overview: A Multi-Modal Analytical Approach

No single technique is universally optimal for all furanone analyses. The choice is dictated by the analyte's properties (e.g., volatility, concentration) and the sample matrix. A comprehensive strategy often involves a primary separation technique coupled with a definitive identification method. This workflow ensures both efficient screening and unambiguous structural confirmation.

cluster_prep Sample Preparation & Extraction cluster_analysis Separation & Identification cluster_validation Data Analysis & Validation Sample Complex Matrix (e.g., Food, Biological Fluid) Extraction Extraction / Cleanup (SPME, LLE, QuEChERS, SPE) Sample->Extraction GCMS GC-MS (For Volatiles) Extraction->GCMS Volatile Fraction HPLC HPLC / LC-MS (For Non-Volatiles / Thermally Labile) Extraction->HPLC Non-Volatile Fraction Data Data Interpretation (Spectral Libraries, Fragmentation) GCMS->Data NMR NMR (For Structure Elucidation) HPLC->NMR Isolate for Confirmation HPLC->Data NMR->Data Validation Method Validation (Accuracy, Precision, LOD/LOQ) Data->Validation Report Quantitative & Qualitative Report Validation->Report cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Aqueous Sample (containing polar furanone) B Adjust to Basic pH A->B C Add Derivatizing Agent (e.g., PFBBr) B->C D Heat Reaction Mixture C->D E SPME Extraction of Derivatized Analyte D->E F GC-MS Analysis E->F cluster_prep Sample Preparation cluster_analysis Analysis A Liquid Sample (e.g., Fruit Juice) B Solid-Phase Extraction (SPE) Cleanup (C18 Cartridge) A->B C Elute & Collect Fraction B->C D Inject into HPLC System C->D E UV Detection D->E F Quantification E->F

Sources

Troubleshooting & Optimization

Technical Support Center: Refining Vacuum Distillation Protocols for Furanone Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized resource for researchers, scientists, and drug development professionals engaged in the purification of furanone derivatives. Furanones are a critical class of compounds, prevalent as natural products, flavoring agents, and versatile intermediates in pharmaceutical synthesis.[1][2] Their purification, however, presents unique challenges due to varying polarities, thermal sensitivities, and the presence of closely-related impurities.[3][4]

Vacuum distillation is a powerful technique for purifying these compounds by lowering their boiling point, thereby mitigating the risk of thermal degradation.[5][6] This support center provides a structured, in-depth guide to troubleshoot and optimize your vacuum distillation protocols, ensuring high purity and yield.

Frequently Asked Questions (FAQs): First Principles of Furanone Distillation

This section addresses fundamental questions to build a strong theoretical and practical foundation.

Q1: Why is vacuum distillation the preferred method for many furanone purifications?

A: The primary reason is to prevent thermal decomposition. Many furanone structures are sensitive to high temperatures, which can cause isomerization, polymerization, or complete degradation.[7][8] By reducing the operating pressure, the boiling point of the furanone is significantly lowered, allowing for distillation at a much gentler temperature.[9] This is crucial for preserving the integrity of the target molecule, especially in multi-step syntheses where yield is paramount.

Q2: How do I estimate the boiling point of my furanone under vacuum?

A: A precise boiling point under vacuum can be estimated using a temperature-pressure nomograph if you know the boiling point at atmospheric pressure and the target vacuum pressure. As a rule of thumb, for many organic compounds, reducing the pressure to ~1 mmHg can lower the boiling point by 100-120°C compared to the atmospheric boiling point (760 mmHg). However, this is a rough estimate, and empirical testing is always necessary.

Q3: What are the most critical parameters to control during the distillation?

A: The three most critical parameters are:

  • Pressure (Vacuum Level): A stable and sufficiently low pressure is essential. Fluctuations in pressure will cause the boiling point to change, leading to inconsistent distillation rates and poor separation.[6]

  • Temperature (Heating Mantle/Oil Bath): The heat input must be carefully controlled to maintain a steady distillation rate without superheating the compound. Overheating is a primary cause of degradation.[10]

  • Condenser Efficiency: The condenser must be cold enough to efficiently liquefy the furanone vapors. Inadequate cooling will result in product loss through the vacuum line.

Q4: Should I use a simple or fractional vacuum distillation setup?

A: This depends on the purity of your crude material.

  • Simple Vacuum Distillation: Best for removing non-volatile impurities (e.g., salts, baseline material) or separating components with widely different boiling points (>70°C difference).

  • Fractional Vacuum Distillation: Necessary for separating furanones from impurities with close boiling points, such as structural isomers or side-products from the synthesis.[3][11][12] The fractionating column provides multiple theoretical plates, enhancing separation efficiency.[12]

Baseline Protocol: Fractional Vacuum Distillation of a Furanone Derivative

This protocol provides a detailed, self-validating starting point for your experiments. It assumes the goal is to separate a target furanone from impurities with similar volatilities.

Materials:

  • Crude furanone mixture

  • Round-bottom flask (distilling flask), appropriately sized (should be 1/2 to 2/3 full)

  • Claisen adapter

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks (multiple, for collecting different fractions)

  • Thermometer and adapter

  • Teflon-coated magnetic stir bar

  • Heating mantle or oil bath with magnetic stirring

  • Vacuum pump (with a cold trap)

  • Manometer (pressure gauge)

  • Thick-walled vacuum tubing

  • Glassware joint grease

Step-by-Step Methodology:

  • Glassware Inspection: Before assembly, meticulously inspect all glassware for any cracks, chips, or star fractures. Weakened glass can implode under vacuum.[13]

  • Apparatus Assembly:

    • Place the magnetic stir bar into the distilling flask and add the crude furanone mixture.

    • Lightly grease all ground-glass joints to ensure an airtight seal.[13]

    • Assemble the apparatus as shown in the workflow diagram below, starting from the distilling flask and moving towards the receiving flask. Ensure all components are securely clamped.

    • The Claisen adapter is crucial as it helps prevent bumping and provides an extra port for the thermometer.[13]

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[12]

    • Connect the condenser to a coolant source (e.g., a circulating chiller).

    • Connect the vacuum adapter to a cold trap (e.g., cooled with dry ice/acetone or liquid nitrogen) and then to the vacuum pump using thick-walled tubing. The trap is essential to protect the pump from corrosive vapors.[13]

  • Initiating the Distillation:

    • Begin magnetic stirring. Crucially, do not use boiling stones , as they are ineffective under vacuum.[13]

    • Turn on the condenser coolant flow.

    • Slowly and carefully turn on the vacuum pump to gradually evacuate the system. A sudden pressure drop can cause violent bumping.[10]

    • Monitor the manometer until the target pressure is reached and stable. If the pressure does not stabilize, you have a leak (see Troubleshooting section).

  • Heating and Fraction Collection:

    • Once the vacuum is stable, begin gently heating the distilling flask.[13]

    • Observe the mixture for the onset of boiling and condensation on the thermometer bulb.

    • Record the temperature and pressure when the first drop of distillate is collected in the receiving flask. This is the boiling point at that pressure.

    • Collect any initial low-boiling impurities as a "forerun" fraction in the first receiving flask.

    • When the temperature stabilizes at the expected boiling point of your target furanone, switch to a new, clean receiving flask to collect the main product fraction.

    • Continue collecting this fraction as long as the temperature remains constant. A sharp rise in temperature often indicates that a higher-boiling impurity is beginning to distill.

  • Shutdown Procedure:

    • First, remove the heat source and allow the system to cool.

    • Slowly and carefully vent the system to return it to atmospheric pressure. Introducing air into a hot system can create an explosion hazard.[10]

    • Turn off the vacuum pump and condenser coolant.[13]

    • Disassemble the apparatus.

  • Post-Purification Analysis (Self-Validation):

    • Analyze all collected fractions (forerun, main product, and any high-boiling fractions) by an appropriate method (e.g., GC-MS, NMR) to determine purity and confirm the identity of the purified furanone.

Visualization: Experimental Workflow

Furanone_Purification_Workflow cluster_prep Preparation cluster_process Distillation Process cluster_analysis Validation crude Crude Furanone Mixture setup Apparatus Assembly (Inspect & Grease Joints) crude->setup evacuate Evacuate System (Achieve Stable Vacuum) setup->evacuate heat Apply Heat & Stir evacuate->heat collect Fraction Collection (Forerun, Main, Tail) heat->collect shutdown System Cooldown & Venting collect->shutdown analysis Purity Analysis (GC-MS, NMR) shutdown->analysis pure_prod Purified Furanone (>95% Purity) analysis->pure_prod

Caption: Workflow for furanone purification via vacuum distillation.

Troubleshooting Guide (Q&A Format)

This guide addresses common issues encountered during the vacuum distillation of furanones.

Problem/Symptom Probable Cause(s) Recommended Solution(s)
Cannot Reach Target Vacuum 1. Leaks in glassware joints.2. Poorly seated thermometer/adapters.3. Cracks in glassware.4. Degraded or improper vacuum tubing.5. Inefficient vacuum pump or contaminated pump oil.1. Re-grease and reseat all joints. Ensure clamps are secure but not overtightened.2. Check all adapters for a snug fit.3. Carefully re-inspect all glassware under good lighting.4. Use only thick-walled vacuum tubing. Check for holes or cracks.5. Check the pump's ultimate pressure rating and change the oil if necessary.
Pressure is Unstable/Fluctuating 1. Bumping of the liquid in the distilling flask.2. A leak that opens and closes with temperature changes.3. Inconsistent vacuum pump performance.1. Ensure vigorous and constant stirring with a magnetic stirrer.2. Re-check all joints, especially those near the heat source.3. Service the vacuum pump. Consider using a vacuum controller for precise pressure regulation.[6]
Product is Not Distilling (Even with Heat) 1. Insufficient heat applied.2. Vacuum is not low enough (boiling point is still too high).3. Thermometer is placed incorrectly.4. Excessive heat loss from the apparatus.1. Gradually increase the temperature of the heating bath.2. Troubleshoot the vacuum system to achieve a lower pressure.3. Ensure the thermometer bulb is correctly positioned.4. Insulate the distilling flask neck and the fractionating column with glass wool or aluminum foil to minimize heat loss.[13]
Violent Bumping or Foaming 1. Heating too rapidly.2. Lack of smooth boiling (ineffective stirring).3. Presence of residual low-boiling solvents.1. Reduce the heat input and allow the system to equilibrate.2. Increase the stir rate.3. Before heating, pull a vacuum on the cold flask for several minutes to remove volatile solvents.[13]
Product Decomposes in the Flask (Darkening Color) 1. Distillation temperature is too high.2. Heating mantle set too high, creating localized "hot spots".3. Extended residence time at high temperature.1. Improve the vacuum to further lower the boiling point.2. Use a liquid heating bath (oil, water) for more uniform heat distribution. Ensure vigorous stirring.3. Once distillation begins, proceed efficiently without interruption. Consider a short-path distillation apparatus for highly sensitive compounds.
Poor Separation of Components 1. Distillation rate is too fast.2. Inadequate fractionating column.3. Column flooding.1. Reduce the heat input to slow the distillation rate to 1-2 drops per second.2. Use a longer or more efficient (e.g., packed) fractionating column for more theoretical plates.[11]3. Reduce heat to allow the column to drain. Flooding indicates an excessive boil-up rate.

Visualization: Troubleshooting Decision Tree

Troubleshooting_Tree start_node Distillation Issue q1 Stable Vacuum? start_node->q1 q_node q_node cause_node cause_node sol_node sol_node q2 Product Distilling? q1->q2 Yes c1 System Leak q1->c1 No c2 Pump Issue q1->c2 No c3 Bumping q1->c3 Fluctuating q3 Color Darkening? q2->q3 Yes c4 Temp Too Low q2->c4 No c5 Poor Insulation q2->c5 No q4 Separation Poor? q3->q4 No c6 Thermal Decomposition q3->c6 Yes c7 Distilling Too Fast q4->c7 Yes c8 Inefficient Column q4->c8 Yes s1 Check Joints & Tubing c1->s1 s2 Service Pump c2->s2 s3 Increase Stirring c3->s3 s4 Increase Heat c4->s4 s5 Insulate Column c5->s5 s6 Improve Vacuum c6->s6 s7 Reduce Heat c7->s7 s8 Use Better Column c8->s8

Caption: Decision tree for troubleshooting vacuum distillation issues.

Advanced Topics & Optimization

Q5: My furanone seems to form an azeotrope with a solvent or impurity. How can I break it?

A: An azeotrope is a mixture that boils at a constant temperature and has a constant composition in the vapor phase, making separation by conventional distillation impossible.[14] Two advanced techniques can be employed:

  • Azeotropic Distillation: This involves adding a third component, an "entrainer," that forms a new, lower-boiling azeotrope with one of the original components.[15] This new azeotrope is then distilled off, leaving the purified furanone behind. The choice of entrainer is critical and depends on the specific components of the mixture.

  • Pressure-Swing Distillation: The composition of some azeotropes is sensitive to pressure. By running two distillation columns at different pressures (one high, one low), it's possible to shift the azeotropic point and achieve separation.[15] This is generally more applicable to industrial-scale separations.

Q6: I am trying to separate two furanone isomers with very similar boiling points. What can I do?

A: This is a significant challenge that pushes the limits of distillation.

  • High-Efficiency Fractional Distillation: Use a highly efficient, packed distillation column (e.g., with Raschig rings or metal sponge packing) to maximize the number of theoretical plates.

  • Very Slow Distillation Rate: Operate at a high reflux ratio, meaning most of the condensate is returned to the column to re-equilibrate, with only a small fraction being collected as distillate.[16] This enhances separation but is time-consuming.

  • Alternative Methods: If distillation fails, you may need to consider preparative chromatography (e.g., flash chromatography or HPLC), which separates based on polarity rather than volatility.[3]

Safety First: Essential Precautions

Distillation, especially under vacuum, carries inherent risks. Adherence to safety protocols is non-negotiable.

  • Implosion Hazard: Always inspect glassware for defects before use. A vacuum distillation should always be performed behind a blast shield in a fume hood.[13]

  • Fire Hazard: If distilling flammable substances, ensure no ignition sources are nearby. Use a heating mantle controlled by a variable transformer, not a hot plate with an open element. Have a suitable fire extinguisher (e.g., dry chemical or CO2) readily accessible.[17][18]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. A face shield is strongly recommended when working with systems under vacuum.[17]

  • System Venting: Never vent a hot, evacuated system with air, as this can cause autoignition of flammable vapors. Allow the system to cool completely before slowly introducing an inert gas like nitrogen or, if not possible, air.[10]

  • Cold Trap Safety: When using liquid nitrogen for a cold trap, be aware that oxygen from the air can condense into the trap, creating a potentially explosive mixture with any condensed organic compounds. It is crucial to ensure the system is under vacuum before cooling the trap.

References

  • Help with purification of furanones : r/chemhelp - Reddit. (2025). Reddit. [Link]

  • Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts. [Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (n.d.). MDPI. [Link]

  • Simultaneous HPLC Determination of 2,5‐Dimethyl‐4‐hydroxy‐3 (2H)‐Furanone and Related Flavor Compounds in Strawberries | Request PDF. (n.d.). ResearchGate. [Link]

  • (PDF) Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). (n.d.). ResearchGate. [Link]

  • Volatile Flavor and Aroma Components of Pineapple. l. Isolation and Tentative Identification of 2,5‐Dimethyl‐4‐Hydroxy‐3(2H)‐Furanone. (n.d.). ResearchGate. [Link]

  • Research Progress on Furanones. (n.d.). Foreverest Resources Ltd. [Link]

  • 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Chemical structures of the furanone compounds It was revealed in our... (n.d.). ResearchGate. [Link]

  • Distillations | Environmental Health & Safety. (n.d.). Georgia Institute of Technology. [Link]

  • (PDF) Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. (n.d.). ResearchGate. [Link]

  • Azeotropic distillation. (n.d.). Wikipedia. [Link]

  • Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. (2008). PubMed. [Link]

  • Fractional distillation. (n.d.). Wikipedia. [Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2020). National Institutes of Health. [Link]

  • Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. (n.d.). ResearchGate. [Link]

  • Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. (n.d.). MDPI. [Link]

  • Distillation. (n.d.). Koch Modular. [Link]

  • Safety & Precautions in Distillation. (2024). Arishtam India. [Link]

  • Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. (2015). ACS Publications. [Link]

  • Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. (n.d.). AIDIC. [Link]

  • Purification: Fractional Distillation. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. (n.d.). PubMed. [Link]

  • Introduction to Azeotropic Distillation. (2020). YouTube. [Link]

  • Chemical reaction hazards of distillation processes. (n.d.). IChemE. [Link]

  • Purification of tetrahydrofuran from its aqueous azeotrope by extractive distillation: Pilot plant studies | Request PDF. (n.d.). ResearchGate. [Link]

  • Distillation - Separations And Purifications. (n.d.). Jack Westin. [Link]

  • Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. (2023). MDPI. [Link]

  • Vacuum Distillation issues? | Call Pressure Control Solutions!. (2019). Pressure Control Solutions. [Link]

  • Volatile aroma compounds of distilled “tsipouro” spirits: effect of distillation technique. (2023). SpringerLink. [Link]

  • Part-1 Azeotropic distillation , Extractive distillation. (2020). YouTube. [Link]

  • Vacuum Distillation Unit Operations and Troubleshooting. (n.d.). IDC Technologies. [Link]

  • Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study. (n.d.). RSC Publishing. [Link]

  • (PDF) Optimisation of Vacuum Distillation Units in Oil Refineries Using Surrogate Models. (n.d.). ResearchGate. [Link]

  • Fractional Distillation. (n.d.). VTA GmbH & Co. KG. [Link]

  • Optimisation of ambient temperature vacuum distillation technique for the characterisation of volatile compounds in mushrooms. (n.d.). International Food Research Journal. [Link]

  • Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. (2011). PubMed. [Link]

  • Investigating the Effects of Distillation System, Geographical Origin, and Aging Time on Aroma Characteristics in Brandy Using an Untargeted Metabonomic Approach. (n.d.). MDPI. [Link]

  • Optimization Study on Enhancing Deep-Cut Effect of the Vacuum Distillation Unit (VDU). (2022). MDPI. [Link]

  • Alteration of volatile compounds profile of brewers' spent grain by bath-ultrasonication and its combination with conventional. (n.d.). Semantic Scholar. [Link]

Sources

Technical Support Center: Polar Furanone Solubility in Non-Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the complex challenges associated with the solubility of polar furanones in non-aqueous media. This guide is designed for researchers, scientists, and drug development professionals who encounter these issues during their experimental work. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies grounded in scientific principles.

Introduction: The Polarity Paradox

Furanones are a critical class of heterocyclic compounds, with many derivatives exhibiting significant biological activity, making them valuable in drug discovery and materials science.[1] However, their inherent polarity—often due to hydroxyl, carbonyl, or ether functionalities—creates a significant hurdle for their application in non-aqueous systems, which are frequently required for organic synthesis, formulation, and specific delivery systems.[2][3] The fundamental principle of "like dissolves like" dictates that polar molecules prefer polar solvents, leading to poor solubility and precipitation in non-polar or weakly polar organic media.[4][5] This guide will navigate the causality behind these challenges and provide robust, validated protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why are my polar furanone compounds so difficult to dissolve in common organic solvents like hexane or toluene?

The primary reason lies in the mismatch of intermolecular forces. Polar furanones engage in strong dipole-dipole interactions and, if they have hydroxyl groups, hydrogen bonding.[6] Non-polar solvents, such as hexane or toluene, primarily interact through weaker van der Waals forces (specifically, London dispersion forces).[7] For dissolution to occur, the energy released from the new solute-solvent interactions must be sufficient to overcome the strong solute-solute (furanone-furanone) and solvent-solvent interactions. In this case, the weak interactions offered by a non-polar solvent cannot compensate for the energy required to break apart the highly cohesive polar furanone molecules.[8]

Q2: What is the first-line strategy when encountering a solubility issue with a polar furanone?

Before employing advanced techniques, simple physical methods should be attempted. These include:

  • Sonication: Using an ultrasonic bath can provide the energy needed to break apart the crystal lattice of the solid furanone and promote solvation.

  • Gentle Heating: Increasing the temperature can enhance solubility, but this must be done cautiously.[9] Many furanones are thermally labile, and excessive heat can lead to degradation. Always check the compound's stability profile before applying heat. The effect of temperature on solubility is variable; if the dissolution process is endothermic (absorbs heat), solubility will increase with temperature.[9]

  • Solvent Screening: Do not assume one non-aqueous solvent will fit all. Systematically screen a panel of solvents with varying polarities. Sometimes a solvent with intermediate polarity, like dichloromethane (DCM) or tetrahydrofuran (THF), can be more effective than a completely non-polar one.

Q3: Are there any "go-to" solvents for polar furanones if common ones fail?

Yes, polar aprotic solvents are often the next choice. Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent at dissolving a wide range of polar compounds.[10][11] Their high dielectric constants and strong dipole moments allow them to effectively solvate polar molecules.[6] However, their high boiling points can make them difficult to remove post-experiment, and they may not be suitable for all applications, particularly in drug formulation due to potential toxicity.[11]

Troubleshooting Guide: From Problems to Solutions

This section addresses specific experimental failures in a question-and-answer format, providing a clear path to resolution.

Problem 1: My furanone dissolves with heating but crashes out of solution upon cooling to room temperature.

Q: I heated my mixture to get my furanone to dissolve in ethyl acetate, and it formed a clear solution. But when I left it on the bench, it all precipitated out. What is happening and how can I fix it?

Causality: You have created a supersaturated solution. By adding thermal energy, you forced more solute to dissolve than is thermodynamically stable at room temperature.[12] As the solution cools, its capacity to hold the solute decreases, and the excess furanone precipitates out of the solution, often rapidly.

Solutions:

  • Maintain Elevated Temperature: If your experimental setup allows, maintain the temperature at which the compound is soluble. This is often not practical for long-term storage or many reaction types.

  • Introduce a Co-solvent: This is the most robust solution. A co-solvent is a secondary solvent added in a smaller quantity to the primary (bulk) solvent to modify its properties. Adding a small amount of a more polar, miscible solvent like methanol or DMSO can drastically increase the solvating power of the bulk solvent (ethyl acetate in this case) and stabilize the furanone in solution at room temperature.[13]

  • Re-evaluate Your Solvent Choice: It may be that ethyl acetate is simply not a suitable solvent for the desired concentration. You may need to switch to a more polar solvent system entirely.

Problem 2: My furanone isn't dissolving; instead, it's forming an oily film at the bottom of the flask.

Q: I'm trying to dissolve my hydroxylated furanone in dichloromethane (DCM), but it just forms a sticky, oily layer. It's not a solid, but it's not a solution either. What's going on?

Causality: This phenomenon is known as "oiling out." It occurs when the solute melts or is not crystalline but is not fully solvated by the solvent. The solute molecules are interacting more strongly with each other than with the solvent, but without the ordered structure of a crystal lattice. This is common when the polarity mismatch is significant but not absolute, or when impurities are present.

Solutions:

  • Increase Solvent Volume: You may be above the saturation limit. Try adding significantly more solvent.

  • Add a Stronger Co-solvent: DCM has intermediate polarity. The hydroxyl group on your furanone requires a solvent capable of hydrogen bonding. Add a small percentage (e.g., 1-5% v/v) of a polar protic solvent like methanol.[6] The methanol can specifically interact with the hydroxyl groups, breaking up the solute-solute interactions and allowing the DCM to solvate the rest of the molecule.

  • Use a Surfactant: For formulation studies, adding a surfactant can create micelles that encapsulate the polar furanone, allowing it to be dispersed in a less polar medium.[14][15]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing solubility issues.

G cluster_start Initial Observation cluster_physical Physical Interventions cluster_chemical Chemical Modifications cluster_reassess Re-evaluation cluster_end Outcome start Furanone Insoluble in Non-Aqueous Medium sonicate Sonication start->sonicate Try First heat Gentle Heating (Check Stability!) sonicate->heat If still insoluble solvent_screen Systematic Solvent Screening heat->solvent_screen If precipitation on cooling fail Re-evaluate Chemistry or Formulation Goal heat->fail If degradation occurs cosolvent Add Polar Co-solvent (e.g., MeOH, DMSO) surfactant Add Surfactant (Formulation) cosolvent->surfactant If co-solvent fails or is unsuitable success SOLUBLE cosolvent->success cosolvent->fail s_dispersion Prepare Solid Dispersion surfactant->s_dispersion Alternative Approach surfactant->success surfactant->fail s_dispersion->success s_dispersion->fail solvent_screen->cosolvent If single solvent fails solvent_screen->fail

Caption: A workflow for troubleshooting furanone solubility.

Proactive Strategies & Experimental Protocols

Instead of troubleshooting, a proactive approach often saves time and resources. Here are three primary strategies with detailed protocols.

Co-Solvency

Mechanism: Co-solvency works by altering the overall polarity of the solvent system. A small amount of a highly polar "co-solvent" creates localized, favorable micro-environments around the polar furanone molecules, facilitating their dissolution into the bulk non-polar solvent.[8][13] This is not about creating an average polarity, but rather about specific molecular interactions.

G cluster_cosolvent Co-solvent Shell cluster_bulk Bulk Non-Polar Solvent furanone Polar Furanone c1 Co c1->furanone c2 Co c2->furanone c3 Co c3->furanone c4 Co c4->furanone c5 Co c5->furanone b1 NP b2 NP b3 NP b4 NP b5 NP b6 NP b7 NP b8 NP G cluster_micelle Reverse Micelle Core center furanone Polar Furanone p1 t1 p1->t1 p2 t2 p2->t2 p3 t3 p3->t3 p4 t4 p4->t4 p5 t5 p5->t5 p6 t6 p6->t6

Caption: Reverse micelle encapsulating a polar molecule.

Protocol: Surfactant Screening for Non-Aqueous Media

  • Objective: To identify a suitable surfactant and concentration to solubilize the furanone.

  • Materials:

    • Polar furanone compound.

    • Non-aqueous solvent.

    • A panel of surfactants with low Hydrophile-Lipophile Balance (HLB) values, suitable for non-polar systems (e.g., Sorbitan esters (Span®), Lecithin).

  • Procedure:

    • Prepare a series of surfactant solutions in the non-aqueous solvent at different concentrations (e.g., 0.1%, 0.5%, 1%, 2% w/v).

    • Add an excess of the polar furanone to each solution.

    • Agitate the mixtures at a constant temperature until equilibrium is reached (e.g., 24 hours).

    • Centrifuge the samples to pellet any undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved furanone using a suitable analytical method (e.g., HPLC-UV, GC-MS). [16][17] 6. Plot the dissolved furanone concentration against the surfactant concentration. A sharp increase in solubility typically indicates the formation of micelles.

  • Validation: The chosen surfactant should not interfere with downstream applications. It's crucial to run a blank formulation (surfactant in solvent without the furanone) to ensure it doesn't co-elute or interfere with the analytical detection of the target compound.

Solid Dispersion

Mechanism: This technique involves dispersing the furanone at a molecular level within a solid, hydrophilic carrier matrix. [18][19]When this solid dispersion is introduced to a medium, the carrier dissolves rapidly, releasing the furanone as very fine, amorphous particles. This high surface area and lack of crystalline structure dramatically enhance the dissolution rate. [13][20] Protocol: Preparation of a Solid Dispersion via Solvent Evaporation

  • Objective: To prepare a solid dispersion of a polar furanone in a water-soluble carrier.

  • Materials:

    • Polar furanone compound.

    • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG)). [18] * A volatile solvent that dissolves both the furanone and the carrier (e.g., Ethanol, Methanol, or a mixture).

    • Rotary evaporator.

  • Procedure:

    • Determine the desired drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 w/w).

    • Dissolve both the furanone and the carrier (e.g., PVP K30) completely in a suitable amount of the chosen solvent (e.g., Methanol) in a round-bottom flask.

    • Once a clear solution is obtained, remove the solvent under reduced pressure using a rotary evaporator.

    • Continue evaporation until a thin, dry film is formed on the flask wall.

    • Further dry the solid dispersion in a vacuum oven at a mild temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask and gently grind it into a fine powder.

  • Validation: The effectiveness of the solid dispersion is confirmed by comparing its dissolution rate to that of the pure crystalline furanone. This is typically done using a standard dissolution apparatus and analyzing samples over time with HPLC. [21]Characterization techniques like Differential Scanning Calorimetry (DSC) can be used to confirm that the drug is in an amorphous state within the carrier.

Data Summary: Comparison of Techniques
TechniquePrincipleProsConsBest For...
Co-solvency Modifies bulk solvent properties with a secondary solvent. [13]Simple to implement; Easily scalable; Uses common solvents.May require large amounts of co-solvent; Potential for precipitation upon dilution.Organic synthesis, initial screening, analytical sample preparation.
Micellar Solubilization Encapsulation within surfactant micelles. [22]High solubilization capacity; Can improve stability.Surfactants can interfere with assays; Formulation can be complex; Potential toxicity. [20]Drug delivery systems, preclinical formulations.
Solid Dispersion Molecular dispersion in a solid hydrophilic carrier. [19]Significantly enhances dissolution rate; Can create stable amorphous forms. [18]Requires a common volatile solvent; Prone to recrystallization if not formulated correctly; Scale-up can be challenging.Oral drug formulations, improving bioavailability of poorly soluble compounds. [2]

References

  • ResearchGate. (n.d.). Effect of furanone C-30 on LasR solubility. Available from: [Link]

  • ResearchGate. (n.d.). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Available from: [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • ResearchGate. (2019). General advice on elements precipitating out of solution/media when autoclaved?. Available from: [Link]

  • Journal of Pharmaceutical Sciences. (n.d.). Solubility of polar organic solutes in nonaqueous systems: role of specific interactions. Available from: [Link]

  • PubMed Central. (2024). Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition. Available from: [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Available from: [Link]

  • Reddit. (n.d.). Best solvent for furanones. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Available from: [Link]

  • PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]

  • V.P. & R.P.T.P Science College. (n.d.). Unit-1 [B]: NON-AQUEOUS SOLVENTS. Available from: [Link]

  • PubMed Central. (n.d.). 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Available from: [Link]

  • ResearchGate. (2022). Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs. Available from: [Link]

  • ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Available from: [Link]

  • Drug Development & Delivery. (2023). SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. Available from: [Link]

  • Foreverest Resources Ltd. (n.d.). Research Progress on Furanones. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Available from: [Link]

  • PubMed. (2011). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. Available from: [Link]

  • Wiley-VCH. (n.d.). Part One Fundamentals of Chemistry in Nonaqueous Solutions: Electrochemical Aspects. Available from: [Link]

  • JRC Publications Repository. (n.d.). Methods for the determination of furan in food. Available from: [Link]

  • PubMed Central. (n.d.). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. Available from: [Link]

  • Longdom Publishing. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. Available from: [Link]

  • National Open University of Nigeria. (n.d.). COURSE TITLE: NON AQUEOUS SOLVENTS. Available from: [Link]

  • PubMed Central. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Available from: [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Available from: [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Physical Properties of liquids. Available from: [Link]

  • Solubility of Things. (n.d.). γ-Butyrolactone. Available from: [Link]

  • Journal of Advanced Pharmacy Education and Research. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Available from: [Link]

  • MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available from: [Link]

  • Google Patents. (n.d.). Method for the precipitation of organic compounds.
  • ResearchGate. (n.d.). Simultaneous HPLC Determination of 2,5‐Dimethyl‐4‐hydroxy‐3 (2H)‐Furanone and Related Flavor Compounds in Strawberries. Available from: [Link]

  • PubMed Central. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Available from: [Link]

  • National Open University of Nigeria. (n.d.). 2010/2011 second semester chm 332 – non aqueous solvents notes. Available from: [Link]

  • MDPI. (n.d.). Straightforward Synthesis of 2(5H)-Furanones as Promising Cross-Coupling Partners: Direct Furanone Annulation Utilizing Ti-Mediated Aldol Addition. Available from: [Link]

  • ResearchGate. (n.d.). Binary Solid–Liquid Solubility Determination and Model Correlation of Furaneol in Different Pure Solvents. Available from: [Link]

  • Semantic Scholar. (2021). Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. Available from: [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available from: [Link]

Sources

Technical Support Center: Preserving Stereochemical Integrity in Furanone Synthesis and Modification

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with chiral furanones. The stereochemical integrity of these scaffolds is often paramount to their biological activity, and preventing racemization is a critical, yet frequently encountered, challenge. This document provides in-depth, experience-driven answers to common problems and fundamental questions, moving beyond simple protocols to explain the underlying chemical principles that govern stereochemical stability.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Furanone Racemization

This section addresses the core concepts necessary to understand why and how racemization occurs in furanone systems.

Q1: What is racemization, and why is it a critical issue in drug development?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a 1:1 mixture of both enantiomers, known as a racemate.[1] This mixture is optically inactive. In drug development, this is a significant problem because different enantiomers of a chiral drug can have vastly different pharmacological, metabolic, and toxicological profiles. One enantiomer might be the active therapeutic agent, while the other could be inactive, less active, or even cause harmful side effects. Therefore, maintaining the stereochemical purity of a chiral furanone intermediate is essential for producing a safe and effective final drug product.

Q2: What is the primary chemical mechanism responsible for racemization in chiral furanones?

A2: The most common mechanism for racemization in furanones involves the stereocenter alpha (α) to the carbonyl group. This carbon is susceptible to racemization because its α-hydrogen is acidic. In the presence of an acid or a base, this hydrogen can be removed to form a planar, achiral intermediate—either an enol (acid-catalyzed) or an enolate (base-catalyzed).[1][2][3] Once this planar intermediate is formed, the stereochemical information is lost. Subsequent reprotonation can occur from either face of the planar system with equal probability, leading to a racemic mixture.[1][4]

Q3: Are all stereocenters on a furanone ring equally susceptible to racemization?

A3: No. The stereocenter at the α-position to the carbonyl is by far the most susceptible due to the acidity of the α-hydrogen, which is a prerequisite for the enol/enolate mechanism.[2][3] Stereocenters at other positions (e.g., the γ-position bearing the lactone oxygen) are generally stable under conditions that would readily racemize the α-position, as they lack a direct electronic pathway to form a planar, achiral intermediate without breaking covalent bonds in the ring. Therefore, your primary focus for preventing racemization should be on reactions involving or affecting the α-carbon.

Part 2: Troubleshooting Guide - Diagnosing and Solving Racemization in the Lab

This section is formatted to address specific experimental problems. Each entry details the probable cause rooted in chemical principles and provides actionable solutions.

Problem 1: "My product's enantiomeric excess (e.e.) is significantly lower after a base-mediated reaction at the α-position (e.g., alkylation, aldol reaction). What went wrong?"

  • Probable Cause: The conditions of your reaction are promoting the formation of a stable, planar enolate intermediate, which is then reacting non-stereoselectively. This is a classic issue where the rate of enolate formation and subsequent racemization competes with or exceeds the rate of your desired stereospecific reaction. Common culprits include:

    • Base Choice: Using strong, non-hindered bases (e.g., NaOH, NaOMe, K₂CO₃) can lead to equilibrium between the starting material, the enolate, and the product, providing ample opportunity for racemization.

    • Temperature: Higher temperatures increase the rate of all reactions, including the undesirable proton exchange that leads to racemization.

    • Reaction Time: Prolonged exposure to basic conditions allows more time for the enolate to equilibrate and racemize.

    • Solvent: Protic solvents can facilitate proton exchange, accelerating racemization.

  • Solutions & Protocols:

    • Optimize Base and Temperature: Switch to a non-nucleophilic, sterically hindered base that favors rapid, kinetically controlled deprotonation. Lithium diisopropylamide (LDA) is a standard choice. The reaction must be conducted at low temperatures to minimize racemization.

    • Control Reaction Time: Monitor the reaction closely (e.g., by TLC or UPLC-MS) and quench it as soon as the starting material is consumed.

    • Use Aprotic Solvents: Employ anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether to suppress proton exchange pathways.

Protocol: Stereoretentive α-Alkylation of a Chiral Furanone
  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the chiral furanone substrate in anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of freshly prepared or titrated LDA (1.05 equivalents) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir for 30-45 minutes at -78 °C. This step generates the lithium enolate kinetically, minimizing proton exchange.

  • Alkylation: Add the electrophile (e.g., methyl iodide, 1.1 equivalents) dropwise at -78 °C.

  • Reaction: Stir at -78 °C and monitor the reaction's progress.

  • Quenching: Once complete, quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature, extract with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Analysis: Immediately analyze the crude product's enantiomeric excess using chiral HPLC or SFC to assess the stereochemical outcome.

Problem 2: "I'm observing a drop in e.e. after chromatographic purification. Is my product racemizing on the column?"

  • Probable Cause: Yes, this is a common issue. Standard silica gel is inherently acidic (pKa ≈ 4-5) and can catalyze the enolization of your α-chiral furanone, leading to on-column racemization.[5] The longer the compound remains on the column, the greater the extent of racemization.

  • Solutions:

    • Neutralize the Silica: Prepare a slurry of silica gel in your desired eluent containing 1% triethylamine (Et₃N). After packing the column, flush with the mobile phase until the eluent is neutral. This deactivates the acidic sites.

    • Use an Alternative Stationary Phase: Consider using a less acidic medium, such as neutral alumina or Florisil, if compatible with your molecule.

    • Minimize Residence Time: Use flash chromatography with slightly more polar solvent systems to expedite elution. Avoid letting the compound sit on the column for extended periods.

    • Non-Chromatographic Methods: If the product is crystalline, recrystallization is an excellent method for purification that can often enhance enantiomeric purity.

Problem 3: "My furanone contains an ester group that I need to hydrolyze, but both acidic and basic hydrolysis are causing complete racemization of the α-stereocenter. What can I do?"

  • Probable Cause: Standard saponification (using NaOH or KOH) or strong acid hydrolysis (using HCl or H₂SO₄) creates harsh conditions that are well-known to catalyze enolization and subsequent racemization.[1][2]

  • Solutions:

    • Enzymatic Hydrolysis: This is often the ideal solution. Lipases, for example, can operate under mild, near-neutral pH conditions (typically pH 5-8) and are highly selective, often preserving adjacent stereocenters.

    • Mild Chemical Methods: Investigate milder, non-hydrolytic cleavage methods. If the ester is, for example, a benzyl ester, it can be removed via hydrogenolysis (H₂, Pd/C) under neutral conditions. A tert-butyl ester can be cleaved with mild acid (e.g., trifluoroacetic acid at 0 °C for a short duration), which may be less prone to causing racemization than strong mineral acids at high temperatures. The key is to select an ester that functions as an orthogonal protecting group.[6]

Part 3: Data & Visualizations for Mechanistic Understanding
The Impact of pH on Racemization

The rate of racemization is highly dependent on pH. For many furanones with an α-proton, stability is greatest in a slightly acidic buffer region.

pH ConditionRelative Rate of RacemizationMechanistic Rationale
pH < 2 HighAcid-Catalyzed Enolization: The carbonyl oxygen is protonated, making the α-proton more acidic and accelerating the formation of the planar enol intermediate.[5][7]
pH 4-5 Minimal Zone of Stability: Both acid- and base-catalyzed pathways are minimized. This is the ideal pH range for storage and purification.[5][8]
pH > 7 Very HighBase-Catalyzed Enolate Formation: A base removes the acidic α-proton, rapidly forming the planar, achiral enolate anion.[4][5]

This table is a generalized representation based on studies of compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone.[5][8]

Visualizing Racemization Mechanisms

The following diagrams illustrate the key mechanistic steps that lead to the loss of stereochemical information.

Caption: Base-catalyzed racemization via a planar enolate.

Troubleshooting_Workflow start Problem: Loss of Enantiomeric Excess (e.e.) check_step At which step did the e.e. drop? start->check_step reaction During a Chemical Reaction check_step->reaction Reaction purification During Purification / Workup check_step->purification Purification storage During Storage check_step->storage Storage reaction_q Reaction Conditions? reaction->reaction_q purification_q Method? purification->purification_q storage_q Conditions? storage->storage_q base Base-Mediated reaction_q->base Basic acid Acid-Mediated reaction_q->acid Acidic silica Silica Gel Chromatography purification_q->silica storage_sol Solution: - Store as solid in freezer - Avoid protic solvents - Buffer solution to pH 4-5 storage_q->storage_sol base_sol Solution: - Use hindered base (LDA) - Lower temp to -78°C - Use aprotic solvent - Minimize reaction time base->base_sol acid_sol Solution: - Use milder acid - Lower temperature - Consider non-acidic alternatives acid->acid_sol silica_sol Solution: - Use neutralized silica (1% Et₃N) - Switch to neutral alumina - Purify quickly silica->silica_sol

Sources

Validation & Comparative

A Comparative Guide to Furanone Isomers: 3,4-Dihydroxy-5-methylfuran-2(5H)-one and 5-Hydroxy-4-methylfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a detailed comparative analysis of two structurally isomeric furanone compounds: 3,4-Dihydroxy-5-methylfuran-2(5H)-one and 5-Hydroxy-4-methylfuran-2(5H)-one. As crucial molecules in flavor chemistry and potential bioactive compounds, understanding their distinct properties is paramount for researchers in drug development and food science. This document synthesizes experimental data on their physicochemical properties, spectroscopic profiles, reactivity, and biological significance, supported by established analytical and synthetic protocols.

Introduction: The Significance of Furanones

Furanones are a class of heterocyclic organic compounds that constitute the core structure of many natural products and pharmacologically active molecules.[1][2] Their skeletons are frequently found in compounds exhibiting a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2] The two isomers under review, this compound and 5-Hydroxy-4-methylfuran-2(5H)-one, are particularly relevant as products of the Maillard reaction, a key process in the browning and flavor development of thermally processed foods.[3][4] Their subtle structural differences lead to significant variations in their chemical behavior and application potential.

Structural Analysis and Isomerism

The core distinction between these two molecules lies in the arrangement of their functional groups on the furanone ring.

  • This compound (Compound A): This isomer features two hydroxyl groups on the double bond at the C3 and C4 positions, forming an en-diol system. The methyl group is located at the C5 position. Its molecular formula is C₅H₆O₄.[5]

  • 5-Hydroxy-4-methylfuran-2(5H)-one (Compound B): In this isomer, a single hydroxyl group is present at the C5 position, creating a hemiacetal functionality. The methyl group is attached to the double bond at the C4 position. Its molecular formula is C₅H₆O₃.[6][7]

This difference in substituent placement—an en-diol versus a hemiacetal and a vinylic methyl group—is the primary driver of their divergent properties.

Comparative Physicochemical Properties

A summary of the key physicochemical properties is presented below. The data highlights the impact of the additional hydroxyl group in Compound A on its polarity and molecular weight.

PropertyThis compound (A)5-Hydroxy-4-methylfuran-2(5H)-one (B)References
Molecular Formula C₅H₆O₄C₅H₆O₃[5],[6]
Molecular Weight 130.10 g/mol 114.10 g/mol [5],[7]
Appearance Colorless crystalLight brown to brown solid[6][8][9]
Boiling Point Not available113 °C (at 0.05 Torr)[6]
Solubility Not specified, but high polarity suggests water solubilitySlightly soluble in DMSO and Methanol[6]
pKa (Predicted) Not available10.04 ± 0.40[6]
Topological Polar Surface Area ~66.8 Ų (for saturated analog)46.5 Ų[7][10]

Reactivity, Stability, and Functional Implications

The distinct functional groups in each isomer dictate their chemical reactivity and stability.

This compound (Compound A): The en-diol structure of Compound A makes it a potent reducing agent and susceptible to oxidation.[5] This characteristic is the foundation for its significant antioxidant properties, which are comparable to well-known antioxidants like ascorbic acid.[5] Research has shown it can effectively scavenge free radicals, suggesting its potential use in formulations aimed at mitigating oxidative damage.[5] The two hydroxyl groups can participate in hydrogen bonding and substitution reactions, leading to the formation of ethers or esters.[5]

5-Hydroxy-4-methylfuran-2(5H)-one (Compound B): The hemiacetal group at C5 in Compound B makes it reactive, particularly in acidic conditions where it can exist in equilibrium with its open-chain aldehyde form.[1][2] This reactivity is harnessed in organic synthesis. For instance, it is a key intermediate in the synthesis of Isotretinoin.[11] While it possesses antioxidant potential, the primary focus in the literature is often on its role as a synthetic building block and its contribution to flavor profiles.[6][12]

Biological Activity and Applications

While both compounds are products of food processing, their applications and biological effects differ.

  • Compound A (this compound): This compound is recognized as a flavoring agent in the food industry, valued for its sweet and fruity aroma.[5] Beyond flavor, it exhibits notable biological activities, including antioxidant and potential antimicrobial effects.[5] Its ability to neutralize free radicals has made it a subject of interest for biological research into cellular oxidative stress.[5]

  • Compound B (5-Hydroxy-4-methylfuran-2(5H)-one): This molecule is a crucial intermediate for synthesizing other valuable chemicals.[11] It is also used in research to study the mutagenicity of related halogenated furanones.[6] While not as prominently cited for its direct flavor contribution as other furanones like Furaneol or Sotolon, its structural motif is a key component of many potent aroma compounds.[3][13][14]

Experimental Protocols and Methodologies

Reproducible experimental methods are crucial for the study and application of these compounds. Below are representative protocols for synthesis and characterization.

Synthesis Workflows

The synthesis of these isomers requires distinct strategies tailored to their unique structures.

Synthesis of this compound (A): A common route involves the controlled oxidation of a suitable precursor like 5-methylfuran-2(3H)-one.[5] The choice of oxidizing agent and reaction conditions is critical to achieving good yield and purity.

  • Protocol:

    • Dissolve 5-methylfuran-2(3H)-one in a suitable solvent.

    • Under controlled temperature, add an oxidizing agent (e.g., potassium permanganate or hydrogen peroxide) in an acidic or basic medium.[5]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Extract the product with an organic solvent.

    • Purify the crude product using column chromatography.

Synthesis of 5-Hydroxy-4-methylfuran-2(5H)-one (B): A patented method involves the reaction of glyoxylic acid hydrate with propionaldehyde in the presence of morpholine, followed by acid-catalyzed cyclization.[11]

  • Protocol:

    • Dissolve glyoxylic acid hydrate in ethanol and cool to 0-5 °C.[11]

    • Add morpholine and stir for 20-40 minutes.[11]

    • Add propionaldehyde and heat the reaction to 40-80 °C for 4-6 hours.[11]

    • Concentrate the reaction mixture under vacuum.

    • Add a hydrochloric acid solution (6-10 mol/L) and heat to 70-90 °C for 1-2 hours to induce cyclization.[11]

    • Purify the final product by vacuum distillation.[11]

Workflow Visualization

The logical flow for the synthesis of Compound B can be visualized as follows:

Synthesis_Workflow_B cluster_reactants Reactant Preparation cluster_process Reaction Steps cluster_purification Purification cluster_product Final Product R1 Glyoxylic Acid Hydrate in Ethanol S1 Step 1: Mix Glyoxylic Acid & Morpholine (0-5°C) R1->S1 R2 Propionaldehyde S2 Step 2: Add Propionaldehyde & Heat (40-80°C) R2->S2 R3 Morpholine R3->S1 S1->S2 S3 Step 3: Concentrate Under Vacuum S2->S3 S4 Step 4: Add HCl & Heat for Cyclization S3->S4 P1 Vacuum Distillation S4->P1 FP 5-Hydroxy-4-methyl- furan-2(5H)-one P1->FP

Caption: Synthesis workflow for 5-Hydroxy-4-methylfuran-2(5H)-one.

Analytical Characterization

Accurate identification and quantification rely on spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR (Compound B, in CDCl₃): δ: 2.11 (d, 3H), 5.87 (m, 1H), 6.03 (s, 1H), 6.25 (s, 1H).[11] This spectrum is characteristic of the methyl group, the vinylic proton, and the protons at the C5 position.

    • Rationale: NMR provides unambiguous structural information by mapping the chemical environment of hydrogen and carbon atoms, which is essential for distinguishing between isomers.

  • High-Performance Liquid Chromatography (HPLC):

    • Method: A reverse-phase C18 column is typically used with a mobile phase consisting of a water/acetonitrile or water/methanol gradient. Detection is commonly performed using a UV detector at a wavelength appropriate for the furanone chromophore (e.g., ~220-280 nm).

    • Rationale: HPLC is a robust method for assessing the purity of the synthesized compounds and for quantifying their presence in complex matrices like food extracts or reaction mixtures.

Analytical_Workflow cluster_analysis Instrumental Analysis Sample Synthesized Furanone Sample Prep Sample Preparation (Dissolve in suitable solvent) Sample->Prep HPLC HPLC Analysis (Purity Check) Prep->HPLC NMR NMR Spectroscopy (Structural Verification) Prep->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Prep->MS Data Data Interpretation & Reporting HPLC->Data NMR->Data MS->Data

Caption: General analytical workflow for furanone characterization.

Conclusion

The structural isomerism between this compound and 5-Hydroxy-4-methylfuran-2(5H)-one gives rise to a fascinating dichotomy in their chemical and biological profiles. Compound A , with its en-diol system, stands out as a potent antioxidant and flavor agent, making it highly relevant to the food and nutraceutical industries. In contrast, Compound B serves as a versatile synthetic intermediate, with its hemiacetal functionality providing a handle for further chemical transformations crucial in pharmaceutical manufacturing. For researchers, the choice between these molecules is dictated entirely by the intended application: Compound A for studies involving antioxidant activity and flavor science, and Compound B for synthetic organic chemistry pathways.

References

  • MDPI. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29. Retrieved January 26, 2026, from [Link]

  • Google Patents. (2014). CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
  • National Center for Biotechnology Information. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. PubMed Central. Retrieved January 26, 2026, from [Link]

  • Cambridge Open Engage. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2(5H)-Furanone, 5-hydroxy-4-methyl-. PubChem. Retrieved January 26, 2026, from [Link]

  • Google Patents. (1997). US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
  • National Center for Biotechnology Information. (n.d.). 2(5H)-Furanone, 4-methyl-. PubChem. Retrieved January 26, 2026, from [Link]

  • SpectraBase. (n.d.). 5-ethyl-3-hydroxy-4-methyl-5H-furan-2-one. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Dihydroxy-5-methyl-dihydrofuran-2-one. PubChem. Retrieved January 26, 2026, from [Link]

  • Chemsrc. (2025). 5-Hydroxy-4-methyl-2(5H)Furanone | CAS#:40834-42-2. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (1996). NEW ASPECTS OF THE FORMATION OF 3(2H)-FURANONES THROUGH THE MAILLARD REACTION. In Flavour Science: Recent Developments. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025). Determination of sotolon, sotolon precursors, and minerals in Okinawan awamori. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. PubMed Central. Retrieved January 26, 2026, from [Link]

  • Perfumer & Flavorist. (2017). Flavor Bites: 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone. Retrieved January 26, 2026, from [Link]

  • San Diego State University. (2019). The Maillard Reaction. Retrieved January 26, 2026, from [Link]

  • The Good Scents Company. (n.d.). toffee furanone 4-hydroxy-5-methyl-3(2H). Retrieved January 26, 2026, from [Link]

  • DigitUMa. (2021). Sotolon in Madeira Wine New insights on the aroma impact and main formation pathways. Retrieved January 26, 2026, from [Link]

  • Imre Blank's Publications. (n.d.). furanone (Sotolone) from 4-Hydroxy-L-isoleucine and 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H). Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025). Formation of 2,5-Dimethyl-4-hydroxy-3(2 H )-furanone through Methylglyoxal: A Maillard Reaction Intermediate. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025). Antioxidant and antiproliferative activities of 5-Hydroxymethylfurfural. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025). Identification of a Sotolon Pathway in Dry White Wines. Retrieved January 26, 2026, from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (n.d.). 4-hydroxy-5-methyl-3(2h)-furanone. Retrieved January 26, 2026, from [Link]

Sources

A Comparative Guide to the Genotoxicity of Halogenated vs. Non-Halogenated Furanones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Genotoxic Landscape of Furanones

Furanones, a class of heterocyclic organic compounds, are ubiquitous in nature and widely used in the food and fragrance industries. However, the introduction of halogen substituents to the furanone ring, often as a consequence of disinfection processes or targeted synthesis, can dramatically alter their biological activity, raising significant concerns about their genotoxicity. This guide provides a comprehensive comparison of the genotoxic potential of halogenated and non-halogenated furanones, supported by experimental data and detailed protocols. As Senior Application Scientists, our goal is to offer a nuanced understanding of the structure-activity relationships that govern the genotoxicity of these compounds, enabling informed decisions in research and development.

The Crucial Distinction: Halogenation and Genotoxic Activation

The fundamental difference in the genotoxic profiles of halogenated and non-halogenated furanones lies in the electrophilic nature imparted by halogen atoms. Halogens, being electron-withdrawing, can increase the reactivity of the furanone ring, making it more susceptible to nucleophilic attack by biological macromolecules, including DNA. This enhanced reactivity is a key factor in the potent mutagenicity observed in many halogenated furanones.

Halogenated Furanones: A Profile of High Alert

The most extensively studied halogenated furanone is 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, commonly known as MX. It is a byproduct of chlorine disinfection of drinking water and is a potent mutagen.[1]

  • Mechanism of Genotoxicity: MX is a direct-acting mutagen that can react with DNA to form adducts.[1] The closed-ring lactone form is believed to be the more mutagenic species at physiological pH.

  • Experimental Evidence:

    • Ames Test: MX is highly mutagenic in Salmonella typhimurium tester strain TA100, with reported mutagenic responses of approximately 13,000 revertants per nanomole.[2] The mutagenicity is substantially reduced in the presence of a metabolic activation system (S9 fraction), indicating that the parent compound is the primary mutagenic species.[2]

    • In Vitro Mammalian Assays: MX induces DNA damage in various mammalian cell lines, as demonstrated by the alkaline elution assay, sister chromatid exchange (SCE) assay, and the comet assay.[1] It has also been shown to cause chromosomal aberrations in Chinese hamster ovary (CHO) cells.[2]

    • In Vivo Studies: Despite its potent in vitro genotoxicity, in vivo studies on MX have shown limited evidence of genotoxicity in multiple organs of rats and mice at non-lethal doses.[1][2] This discrepancy is likely due to rapid detoxification in the body.

Non-Halogenated Furanones: A Less Defined, but Not Inert, Profile

In stark contrast to their halogenated counterparts, there is a significant lack of comprehensive genotoxicity data for simple non-halogenated furanones like 2(5H)-furanone (also known as γ-crotonolactone). However, available evidence suggests a much lower, though not entirely absent, genotoxic potential.

  • Mechanism of Genotoxicity: As α,β-unsaturated lactones, non-halogenated furanones can act as Michael acceptors, allowing for potential covalent adduction to cellular nucleophiles, including DNA.[3]

  • Experimental Evidence:

    • Ames Test: There is a notable absence of published Ames test data for 2(5H)-furanone. This data gap is a significant limitation in directly comparing its mutagenic potential with halogenated furanones.

    • In Vitro Mammalian Assays: A study has shown that 2-furanone can induce cellular DNA damage, as assessed by the comet assay and the γ-H2AX focus assay.[3][4] This indicates that even without halogenation, the furanone structure possesses some inherent DNA-damaging capability.

    • Related Compounds: The structurally related compound furan has been found to be non-genotoxic in both in vivo and in vitro micronucleus assays, suggesting its carcinogenicity may arise from a non-genotoxic mechanism.[5]

Comparative Data Summary

Compound ClassRepresentative CompoundAmes Test MutagenicityIn Vitro DNA Damage (Comet Assay)In Vivo Genotoxicity
Halogenated Furanones 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)Potent mutagen (e.g., ~13,000 revertants/nmol in TA100)[2]Induces significant DNA damage[1]Generally low to undetectable[1][2]
Non-Halogenated Furanones 2(5H)-FuranoneData not readily availableInduces DNA damage[3][4]Data not readily available

Experimental Protocols for Genotoxicity Assessment

To ensure the trustworthiness and reproducibility of genotoxicity data, standardized and validated protocols are essential. Below are detailed methodologies for three key assays used in the evaluation of furanone genotoxicity.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[5]

Experimental Workflow:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis strain_prep Prepare Salmonella strains (e.g., TA100) mix Mix bacteria, test compound, and S9 mix (if applicable) in molten top agar strain_prep->mix compound_prep Prepare test compound dilutions (Halogenated/Non-halogenated furanone) compound_prep->mix s9_prep Prepare S9 metabolic activation mix (optional) s9_prep->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate plates at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze data and determine mutagenicity count->analyze

Ames Test Workflow

Step-by-Step Methodology:

  • Strain Preparation: Grow overnight cultures of the desired Salmonella typhimurium strains (e.g., TA98, TA100) in nutrient broth.

  • Metabolic Activation (Optional): Prepare the S9 mix from the liver homogenate of Aroclor 1254-induced rats. This is used to assess the mutagenicity of metabolites.

  • Exposure: In a test tube, combine the tester strain, the test compound at various concentrations, and either the S9 mix or a phosphate buffer (for direct-acting mutagens).

  • Plating: Add molten top agar to the test tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Single Cell Gel Electrophoresis (Comet) Assay

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[6]

Experimental Workflow:

Comet_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_slide_prep Slide Preparation cluster_electrophoresis_analysis Electrophoresis & Analysis cell_culture Culture mammalian cells treatment Treat cells with furanone compounds cell_culture->treatment embedding Embed cells in low-melting-point agarose on a microscope slide treatment->embedding lysis Lyse cells to form nucleoids embedding->lysis unwinding Alkaline unwinding of DNA lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining Stain DNA with a fluorescent dye electrophoresis->staining visualization Visualize and score comets using fluorescence microscopy staining->visualization

Comet Assay Workflow

Step-by-Step Methodology:

  • Cell Treatment: Expose cultured mammalian cells (e.g., CHO, V79) to various concentrations of the test furanone for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the DNA as "nucleoids."

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis, which causes the fragmented DNA to migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and visualize the comets using a fluorescence microscope.

  • Scoring: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.

In Vitro Micronucleus Assay

The micronucleus assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Experimental Workflow:

Micronucleus_Assay_Workflow cluster_treatment Cell Treatment cluster_cytokinesis_block Cytokinesis Block cluster_harvesting_analysis Harvesting & Analysis cell_culture Culture mammalian cells treatment Treat cells with furanone compounds cell_culture->treatment cyto_b Add Cytochalasin B to block cytokinesis treatment->cyto_b incubation Incubate to allow nuclear division cyto_b->incubation harvest Harvest and fix cells incubation->harvest stain Stain cells with a DNA-specific dye harvest->stain score Score micronuclei in binucleated cells under a microscope stain->score

Micronucleus Assay Workflow

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured mammalian cells with the test furanone at various concentrations.

  • Cytokinesis Block: Add cytochalasin B to the cell culture to inhibit cytokinesis, resulting in the accumulation of binucleated cells.

  • Incubation: Incubate the cells for a period that allows for at least one cell cycle to complete.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Scoring: Using a microscope, score the frequency of micronuclei in a population of binucleated cells. A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Conclusion: The Weight of Halogenation

The available evidence strongly indicates that halogenation of the furanone ring is a critical determinant of genotoxicity. Halogenated furanones, exemplified by MX, are potent direct-acting mutagens and in vitro genotoxins. In contrast, while data is limited, non-halogenated furanones appear to have a significantly lower genotoxic potential, although they are not entirely devoid of DNA-damaging activity. The presence of the α,β-unsaturated lactone moiety in all furanones provides a structural basis for potential reactivity with DNA.

For researchers and drug development professionals, these findings underscore the importance of careful consideration of halogenated substituents in lead compound selection and optimization. The significant genotoxicity associated with halogenated furanones necessitates thorough safety assessments. Further research is critically needed to fill the data gaps on the genotoxicity of non-halogenated furanones to enable a more complete and definitive comparative risk assessment.

References

  • Brunborg, G., Holme, J. A., Søderlund, E. J., & Hongslo, J. K. (1991). Genotoxic effects of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in mammalian cells in vitro and in rats in vivo. Mutation Research/Genetic Toxicology, 260(1), 55-64. [Link]

  • Adi, S., & Mortelmans, K. (2006). Furan is not genotoxic in the micronucleus assay in vivo or in vitro. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 611(1-2), 63-69. [Link]

  • Ishiguro, Y., Santodonato, J., & Neal, M. W. (1988). Mutagenic potency of chlorofuranones and related compounds in Salmonella. Environmental and Molecular Mutagenesis, 11(2), 225-234. [Link]

  • The Good Scents Company. (n.d.). 2(5H)-furanone. Retrieved from [Link]

  • ACS Publications. (n.d.). Associations of the bacterial mutagenicity of halogenated 2(5H)-furanones with their MNDO-PM3 computed properties and mode of reactivity with sodium borohydride. Chemical Research in Toxicology. [Link]

  • Castañeda-Yslas, I. J., Ferreiro, M. J., Costa, C., & Valdiglesias, V. (2013). Alpha, beta-unsaturated lactones 2-furanone and 2-pyrone induce cellular DNA damage, formation of topoisomerase I- and II-DNA complexes and cancer cell death. Toxicology Letters, 222(1), 64-71. [Link]

  • Meier, J. R., Blazak, W. F., & Knohl, R. B. (1987). Mutagenic and clastogenic properties of 3-chloro-4-(dichloromethyl)-5-hydroxy-2 (5H)-furanone: a potent bacterial mutagen in drinking water. Environmental and Molecular Mutagenesis, 10(4), 411-424. [Link]

  • Eder, E., Scheckenbach, S., Deininger, C., & Hoffman, C. (1993). Genotoxicity and mutagenicity of the alpha, beta-unsaturated carbonyl compound crotonaldehyde (butenal) on a plasmid shuttle vector. Environmental Health Perspectives, 101 Suppl 3(Suppl 3), 195–198. [Link]

  • Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells. (2023). Toxin Reviews, 1-10. [Link]

  • Kronberg, L., & Vartiainen, T. (1988). Ames mutagenicity and concentration of the strong mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone and of its geometric isomer E-2-chloro-3-(dichloromethyl)-4-oxo-butenoic acid in chlorine-treated tap waters. Mutation Research, 206(2), 177-182. [Link]

  • Bonciu, C., Stancu, C., & Mărutescu, L. (2018). Comet assay: a versatile but complex tool in genotoxicity testing. Archives of Toxicology, 92(1), 1-18. [Link]

  • Trushin, M. V., & Zamaleeva, A. I. (2013). Antibacterial Effects and Genotoxicity of New Derivatives of Furanones. Middle-East Journal of Scientific Research, 13(1), 127-131. [Link]

  • Sasaki, Y. F., Saga, A., Akasaka, M., Ishida, K., Yoshida, K., Su, Y. Q., Matsusaka, N., & Tsuda, S. (1997). Detection of in vivo genotoxicity of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) by the alkaline single cell gel electrophoresis (Comet) assay in multiple mouse organs. Mutation Research, 393(1-2), 47-53. [Link]

  • Alpha, beta-unsaturated lactones 2-furanone and 2-pyrone induce cellular DNA damage, formation of topoisomerase I- and II-DNA complexes and cancer cell death. (2013). Semantic Scholar. [Link]

  • Comet Assay on Toxicogenetics; Several Studies in Recent Years on Several Genotoxicological Agents. (2016). Hilaris Publisher. [Link]

  • (PDF) Antibacterial effects and genotoxicity of new derivatives of furanones. (2013). ResearchGate. [Link]

  • Ghantous, H., Tice, R. R., & Daniel, F. B. (1995). Developmental toxicity evaluation of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Wistar rats. Teratology, 52(4), 225-233. [Link]

  • Cronin, M. T., & Schultz, T. W. (2003). Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Chemical Research in Toxicology, 16(11), 1484-1495. [Link]

  • Comparative mutagenicity of halomethanes and halonitromethanes in Salmonella TA100: Structure-activity analysis and mutation spectra. (2007). ResearchGate. [Link]

  • ACS Publications. (n.d.). Identification and quantification of the Ames mutagenic compound 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone and of its geometric isomer (E). Analytical Chemistry. [Link]

  • Murata, M., & Kawanishi, S. (1998). Superoxide formation and DNA damage induced by a fragrant furanone in the presence of copper(II). Free Radical Biology and Medicine, 24(3), 494-500. [Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2020). MDPI. [Link]

  • Binu, R., & Priya, M. S. (2012). Mutagenicity of halogenated aliphatic hydrocarbons in Salmonella typhimurium, Streptomyces coelicolor and Aspergillus nidulans. Journal of Environmental Biology, 33(5), 891-896. [Link]

  • An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. (2022). MDPI. [Link]

  • Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. (2017). University of Groningen. [Link]

  • Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi. (2023). CORA. [Link]

  • Lee, S. M., Lee, W. G., Kim, Y. C., & Ko, H. (2011). Synthesis and biological evaluation of α,β-unsaturated lactones as potent immunosuppressive agents. Bioorganic & Medicinal Chemistry Letters, 21(19), 5726-5729. [Link]

  • A toxicological and dermatological assessment of macrocyclic lactone and lactide derivatives when used as fragrance ingredients. (2019). ResearchGate. [Link]

  • The Comet Assay: A Straight Way to Estimate Geno-Toxicity, 21st Century Pathology. (2023). Hilaris Publisher. [Link]

  • Defoirdt, T., Brackman, G., Van Acker, H., Van Calenbergh, S., & Coenye, T. (2010). Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Applied and Environmental Microbiology, 76(15), 5233-5238. [Link]

  • Animated biology With arpan. (2020, July 13). Ames test ( Technique to determine mutagenic potential) [Video]. YouTube. [Link]

  • Synthesis of potent neuroprotective butenolides based on plant smoke derived 3,4,5-Trimethylfuran-2(5H)-one and 3-methyl-2H-furo[2,3-c]pyrone-2-one. (2019). PubMed. [Link]

Sources

A Comparative Guide to the Reactivity of Mono-hydroxy and Dihydroxy Furanones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the furanone scaffold is a cornerstone of innovation. Found in numerous natural products and pharmaceuticals, its chemical versatility is prized.[1][2] However, the reactivity of this heterocyclic system is profoundly influenced by its substitution pattern, particularly the presence and number of hydroxyl (-OH) groups. This guide provides an in-depth, objective comparison of the reactivity profiles of mono-hydroxy and dihydroxy furanones, supported by mechanistic principles and experimental frameworks.

The Furanone Core: An Intrinsic Reactivity Profile

The 2(5H)-furanone ring is an α,β-unsaturated lactone. This arrangement creates a conjugated system where the carbonyl group (C2), the double bond (C3-C4), and the ring oxygen (O1) are electronically linked. This conjugation dictates its primary modes of reactivity:

  • Electrophilic Centers: The carbonyl carbon (C2) is a classic site for direct nucleophilic attack (1,2-addition). Furthermore, the β-carbon (C4) is electrophilic due to resonance delocalization, making it susceptible to conjugate nucleophilic attack (Michael or 1,4-addition).[3]

  • Ring-Chain Tautomerism: Certain hydroxy furanones, particularly those with a hydroxyl group at the C5 position, can exist in equilibrium with an open-chain aldehyde or ketone form.[4][5] This equilibrium can be influenced by pH and solvent, opening up alternative reaction pathways.[1][2]

The addition of hydroxyl groups to this core structure dramatically modulates these intrinsic properties through a combination of inductive and resonance effects.

The Influence of Hydroxylation: A Tale of Two Effects

Hydroxyl groups are electronically amphoteric; they can act as electron-withdrawing groups (EWG) via induction due to oxygen's high electronegativity, or as powerful electron-donating groups (EDG) through resonance, where the oxygen lone pairs participate in π-conjugation. The net effect depends on the position of the -OH group relative to the reactive centers.

Mono-hydroxy Furanones

A single hydroxyl group's impact is highly position-dependent. For instance, a 4-hydroxy or 5-hydroxy furanone will exhibit different characteristics than a 3-hydroxy furanone.

  • 3-Hydroxy Furanones (Tetronic Acids): The -OH group is directly attached to the double bond, forming an enol-like system. This group strongly donates electron density into the conjugated system via resonance, which can decrease the electrophilicity of the β-carbon (C4).

  • 5-Hydroxy Furanones: The hydroxyl group is on a saturated carbon (C5). Its primary influence is inductive, pulling electron density away from the ring oxygen and slightly increasing the electrophilicity of the carbonyl carbon (C2). Critically, this substitution enables ring-chain tautomerism.[4]

Dihydroxy Furanones

The presence of a second hydroxyl group amplifies these electronic effects. The combined influence is generally additive, though steric factors can also come into play.[6] For a hypothetical 3,4-dihydroxy furanone, the system becomes highly electron-rich.

  • Enhanced Electron Donation: Two hydroxyl groups capable of resonance donation (e.g., at C3 and C4) would significantly increase the electron density of the C=C bond, making it less susceptible to nucleophilic attack and more prone to electrophilic attack.

  • Increased Acidity: The presence of multiple electronegative oxygen atoms enhances the acidity of the hydroxyl protons. This can facilitate deprotonation to form highly nucleophilic enolates or dienolates, opening up different avenues for alkylation and other reactions.

  • Chelation: Dihydroxy systems, particularly those in an ortho-like arrangement, can act as chelating agents for metal ions, which can be leveraged to direct or catalyze reactions.

The following diagram illustrates the primary resonance contributors, showing how a hydroxyl group at C3 donates electron density and reduces the electrophilicity at C4.

Caption: Electronic effects of hydroxyl substitution on the furanone ring.

Comparative Reactivity Analysis

This section dissects the key reactivity differences with a focus on nucleophilic attack, a predominant reaction class for furanones.[1][2]

Reaction TypeMono-hydroxy FuranoneDihydroxy FuranoneMechanistic Rationale
Michael Addition (at C4) Moderately reactive. The electrophilicity of C4 is tempered by one -OH group's donation but remains accessible to soft nucleophiles.[2]Significantly less reactive. Strong electron donation from two -OH groups reduces the partial positive charge at C4, disfavoring nucleophilic attack.The rate of Michael addition is directly proportional to the electrophilicity of the β-carbon. Increased electron density from a second -OH group diminishes this electrophilicity.
Direct Carbonyl Attack (at C2) Reactive. The carbonyl carbon remains a primary electrophilic site, especially for hard nucleophiles like Grignard reagents.Comparably reactive or slightly less so. While resonance from C3/C4 doesn't directly affect C2, strong inductive effects can be offset by overall ring electron density.Direct attack on the carbonyl is less sensitive to resonance effects from the double bond compared to conjugate addition.
Deprotonation/Acidity Moderately acidic. The pKa is influenced by the position of the hydroxyl group.More acidic. The inductive effect of the additional oxygen atom stabilizes the resulting conjugate base (alkoxide), lowering the pKa.The stability of the conjugate base determines acidity. A second hydroxyl group provides greater stabilization.
Ring Opening/Rearrangement Prone to ring-chain tautomerism, especially 5-hydroxy derivatives, which can lead to rearrangements or reactions via the acyclic form.[1][4]Potentially more prone to degradation. Highly substituted, electron-rich systems can be less stable, particularly under acidic or basic conditions, leading to complex rearrangements or decomposition.Increased strain and electronic repulsion in polysubstituted rings can lower the energy barrier for ring-opening reactions.
Oxidation Susceptible to oxidation. The electron-rich ring can be oxidized, especially at the double bond or the hydroxyl group itself.More susceptible to oxidation. The presence of two electron-donating groups makes the system more electron-rich and thus easier to oxidize.Compounds with multiple hydroxyl groups, like catechols or hydroquinones, are well-known for their antioxidant properties and ease of oxidation.[2]

Experimental Workflow: Probing Reactivity Differences

To empirically validate these differences, a competitive reaction experiment is an effective and self-validating approach. Here, equimolar amounts of a mono-hydroxy and a dihydroxy furanone are subjected to a limiting amount of a nucleophile. The product ratio, determined by techniques like NMR spectroscopy or LC-MS, provides a direct measure of relative reactivity.

The logical workflow for such a comparison is outlined below.

G A Reactant Selection (e.g., 3-hydroxy- vs. 3,4-dihydroxy-furanone) C Reaction Setup (Equimolar reactants, 0.5 eq. nucleophile, controlled temp/solvent) A->C B Nucleophile Selection (e.g., Thiophenol for Michael Addition) B->C D Reaction Monitoring (TLC or LC-MS) C->D E Workup & Isolation (Quench, extract, purify) D->E F Product Ratio Analysis (¹H NMR integration or LC-MS peak area) E->F G Kinetic Analysis (Optional) (Monitor reactant decay over time) F->G H Conclusion (Quantify relative reactivity) F->H G->H

Caption: Workflow for comparative reactivity analysis of hydroxy furanones.

Protocol: Competitive Michael Addition with Thiophenol

This protocol aims to compare the susceptibility of a mono- and a dihydroxy furanone to conjugate addition. Thiophenol is chosen as a soft nucleophile that strongly favors Michael addition.

Materials:

  • Mono-hydroxy furanone (Substrate M)

  • Dihydroxy furanone (Substrate D)

  • Thiophenol (Nucleophile)

  • Triethylamine (Base catalyst)

  • Dichloromethane (DCM, reaction solvent)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Preparation: In a clean, dry vial, dissolve Substrate M (0.1 mmol, 1.0 eq), Substrate D (0.1 mmol, 1.0 eq), and the internal standard (0.1 mmol, 1.0 eq) in 2 mL of DCM.

  • Initial Analysis (t=0): Withdraw a 0.1 mL aliquot, dilute with CDCl₃, and acquire a ¹H NMR spectrum. This serves as the baseline reference.

  • Reaction Initiation: To the remaining solution, add thiophenol (0.05 mmol, 0.5 eq) followed by triethylamine (0.01 mmol, 0.1 eq). Start a timer and stir the reaction at room temperature.

  • Monitoring: At set time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), withdraw 0.1 mL aliquots and analyze by ¹H NMR as in step 2.

  • Data Analysis:

    • Identify unique, well-resolved peaks corresponding to the starting materials (M and D) and the two respective Michael adducts (Product M and Product D).

    • Integrate these peaks relative to the internal standard.

    • Plot the concentration of each species over time to observe consumption of starting materials and formation of products.

    • The ratio of [Product M] to [Product D] at any given time point reflects the relative reactivity.

Expected Outcome & Trustworthiness: It is hypothesized that the mono-hydroxy furanone will react significantly faster with thiophenol than the dihydroxy analog. The ¹H NMR data will provide a self-validating result: the integrals of the starting materials should decrease as the integrals of the product peaks increase. The internal standard ensures that any variations in sample preparation are normalized, lending trustworthiness to the quantitative comparison.

Conclusion

The number and position of hydroxyl groups are critical determinants of furanone reactivity. While mono-hydroxy furanones present a versatile platform with balanced electrophilic sites, dihydroxy furanones are generally more electron-rich. This leads to several key differences:

  • Dihydroxy furanones are less susceptible to conjugate nucleophilic attack due to enhanced electron donation into the π-system.

  • Dihydroxy furanones are more acidic and more easily oxidized than their mono-hydroxy counterparts.

Understanding these nuanced differences is paramount for drug development professionals and synthetic chemists. It allows for the rational design of synthetic routes, the prediction of metabolic pathways, and the fine-tuning of molecular properties for targeted biological activity. By leveraging these structure-activity relationships, researchers can more effectively harness the power of the furanone scaffold in their scientific endeavors.

References

  • Grygier, A., & Nawrot, J. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29(5), 149. [Link]

  • Grygier, A., & Nawrot, J. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. National Institutes of Health. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Wikipedia. (2023). 5-Hydroxy-2(5H)-furanone. Wikipedia. [Link]

  • Gomez-Bombarelli, R., Gonzalez-Perez, M., Calle, E., & Casado, J. (2012). Global and local chemical reactivities of mutagen X and simple derivatives. ResearchGate. [Link]

  • Brimble, M. A., & El-Khoury, R. (2014). On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too. Organic & Biomolecular Chemistry, 12(35), 6838-6845. [Link]

Sources

A Comparative Guide to Furanones as Bacterial Quorum Sensing Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

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In the ongoing battle against bacterial infections, particularly those complicated by antibiotic resistance, researchers are increasingly turning their attention to strategies that disarm pathogens rather than kill them outright.[1] One of the most promising approaches is the inhibition of quorum sensing (QS), a sophisticated cell-to-cell communication system that bacteria use to coordinate collective behaviors such as virulence factor production and biofilm formation.[2][3] This guide provides a comparative analysis of furanones, a class of compounds that have shown significant potential as quorum sensing inhibitors (QSIs).

The Rise of Anti-Virulence Strategies: Targeting Bacterial Communication

Quorum sensing allows bacteria to monitor their population density through the production and detection of small signaling molecules called autoinducers.[3][4] When the concentration of these autoinducers reaches a certain threshold, it triggers a coordinated change in gene expression across the population, leading to the activation of virulence mechanisms and the formation of biofilms, which are structured communities of bacteria encapsulated in a self-produced matrix.[5][6] By interfering with this communication system, QSIs can prevent bacteria from launching a concerted attack, thereby reducing their pathogenicity without exerting the strong selective pressure that drives the development of antibiotic resistance.[1][7]

Furanones: Potent Disrupters of Quorum Sensing

Furanones, initially isolated from the marine red alga Delisea pulchra, are structural analogues of N-acyl-homoserine lactones (AHLs), a common class of autoinducers used by many Gram-negative bacteria.[8][9] This structural similarity allows furanones to competitively bind to and block AHL receptors, thereby inhibiting QS-regulated gene expression.[5] This guide will delve into a comparative study of various furanones, their mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Comparative Analysis of Furanone Efficacy

The inhibitory potential of furanones can vary significantly based on their chemical structure, including the presence and nature of substitutions on the furanone ring.[1] This section compares the performance of several key furanone compounds against the opportunistic human pathogen Pseudomonas aeruginosa, a model organism for studying QS.

Key Furanone Compounds Under Investigation:
  • Furanone C-30: A synthetic brominated furanone that has been extensively studied for its potent QS inhibitory activity.[9][10]

  • Furanone C-56: Another synthetic furanone derivative known to interfere with AHL-mediated signaling.[8][9]

  • GBr Furanone: An isomer of C-30 that has shown promising inhibitory effects on QS-controlled virulence factors.[10]

Performance Metrics:

The efficacy of these furanones is evaluated based on their ability to inhibit key QS-regulated phenotypes:

  • Biofilm Formation: The ability of bacteria to form resilient, surface-attached communities.

  • Virulence Factor Production: The secretion of toxins and enzymes that contribute to pathogenicity, such as pyocyanin and elastase in P. aeruginosa.

  • Gene Expression: The transcription of QS-regulated genes, often measured using reporter strains.

Comparative Data Summary:
Furanone DerivativeTarget OrganismIC50 (Biofilm Inhibition)Inhibition of Pyocyanin ProductionNotes
Furanone C-30 P. aeruginosa~10-15 µM[11]Significant reduction[10]Potent inhibitor, but resistance can emerge.[7]
Furanone C-56 P. aeruginosaData not consistently reportedEffective in vivo[8]Demonstrated therapeutic effects in mouse models.[8]
GBr Furanone P. aeruginosaStronger than C-30 at 12.5 µM[10]Complete inhibition at 12.5 µM[10]Shows superior efficacy compared to C-30 in some assays.[10]

Mechanistic Insights: How Furanones Disrupt Bacterial Communication

The primary mechanism by which furanones inhibit quorum sensing is through competitive binding to LuxR-type transcriptional regulators.[9] In P. aeruginosa, the QS network is complex, involving multiple interconnected systems such as Las, Rhl, and PQS.[4][12][13]

The Pseudomonas aeruginosa Quorum Sensing Hierarchy

P. aeruginosa utilizes a hierarchical QS network to regulate its virulence.[4][6] The las system is at the top of this hierarchy, controlling the rhl and pqs systems.[4] The las system relies on the autoinducer 3-oxo-C12-HSL and its cognate receptor LasR.[14]

G cluster_cell P. aeruginosa Cell LasI LasI AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR LasR Virulence Virulence Gene Expression LasR->Virulence Activates Rhl_PQS rhl and pqs Systems LasR->Rhl_PQS Activates AHL->LasR Binds to Furanone Furanone (Inhibitor) Furanone->LasR Competitively Binds and Inhibits Rhl_PQS->Virulence Leads to

Caption: The las quorum sensing system in P. aeruginosa and the inhibitory action of furanones.

Furanones, due to their structural similarity to AHLs, can bind to the ligand-binding domain of LasR.[9][15] This binding, however, does not induce the conformational changes necessary for the protein to dimerize and activate the transcription of target genes.[16] Instead, it renders the LasR protein dysfunctional, effectively silencing the QS cascade.[9] Some studies suggest that furanone binding can even lead to the destabilization and degradation of the LasR protein.[9][17]

The Vibrio harveyi Quorum Sensing Cascade

The marine bacterium Vibrio harveyi utilizes a more complex, parallel QS circuit involving multiple autoinducers and sensor kinases that converge on a shared regulatory pathway.[18][19][20] This system ultimately controls the master transcriptional regulator LuxR, which in turn governs the expression of genes for bioluminescence, biofilm formation, and other behaviors.[21][22]

G cluster_cell Vibrio harveyi Cell AI1 AI-1 (AHL) Sensor1 LuxN (Sensor Kinase) AI1->Sensor1 AI2 AI-2 Sensor2 LuxPQ (Sensor Kinase) AI2->Sensor2 CAI1 CAI-1 Sensor3 CqsS (Sensor Kinase) CAI1->Sensor3 LuxU LuxU (Phosphorelay Protein) Sensor1->LuxU Sensor2->LuxU Sensor3->LuxU LuxO LuxO (Response Regulator) LuxU->LuxO Qrr_sRNAs Qrr sRNAs LuxO->Qrr_sRNAs Activates LuxR LuxR (Master Regulator) Qrr_sRNAs->LuxR Represses Target_Genes Target Genes (e.g., Bioluminescence) LuxR->Target_Genes Controls Furanone Furanone Furanone->Sensor1 Inhibits

Caption: The multi-channel quorum sensing pathway in Vibrio harveyi.

Experimental Protocols for Evaluating Furanone Activity

To ensure the scientific integrity of findings, standardized and validated protocols are essential. The following section details key experimental workflows for assessing the QS inhibitory properties of furanones.

Workflow for Screening Quorum Sensing Inhibitors

A general workflow for identifying and characterizing QSIs involves a multi-step process, starting with broad screening and progressing to more specific mechanistic studies.

G Start Start: Compound Library Screening Primary Screening (e.g., Reporter Strain Assay) Start->Screening Hit_ID Hit Identification Screening->Hit_ID MIC Determine MIC (Assess Bacteriostatic/ Bactericidal Effects) Hit_ID->MIC Biofilm Biofilm Inhibition Assay MIC->Biofilm Virulence Virulence Factor Assays (e.g., Pyocyanin, Elastase) MIC->Virulence Mechanism Mechanistic Studies (e.g., Gene Expression, Protein Binding) Biofilm->Mechanism Virulence->Mechanism End Lead Compound Mechanism->End

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.